molecular formula C4H6N2O B124684 5-Hydroxy-1-methylpyrazole CAS No. 33641-15-5

5-Hydroxy-1-methylpyrazole

Cat. No.: B124684
CAS No.: 33641-15-5
M. Wt: 98.1 g/mol
InChI Key: JMARSTSWTFXHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARSTSWTFXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312855
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33641-15-5
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1-methylpyrazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of 5-Hydroxy-1-methylpyrazole. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and structural visualizations to support scientific endeavors.

Chemical Properties

This compound, with the CAS number 33641-15-5, is a pyrazole derivative.[1][2] It serves as a key intermediate in the synthesis of various compounds, notably in the preparation of herbicides.[1][2] The compound typically appears as a white to orange or green powder or crystal.[3]

Table 1: Quantitative Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H6N2O[1][4][5][6]
Molecular Weight 98.10 g/mol [1][4][5][6]
Melting Point 110-114 °C[1][3][5][7]
Boiling Point 217.7 ± 13.0 °C (Predicted)[1][2][3][7]
Density 1.22 ± 0.1 g/cm³ (Predicted)[2][3][7]
pKa 9.07 ± 0.23 (Predicted)[1][3]
Solubility Soluble in DMSO and Methanol[2][7]
LogP 0.12570[1]
Vapor Pressure 0.089 mmHg at 25°C[1][3]
Flash Point 85.439 °C[1][3]
Refractive Index 1.568[1][3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 98.048012819[1]

Chemical Structure and Tautomerism

This compound exists in tautomeric forms. The main equilibrium is between the 'OH' form (1-methyl-1H-pyrazol-5-ol) and the 'CH' form (1-methyl-5-pyrazolone), with studies on related pyrazolone structures indicating that the predominant tautomer can be influenced by the solvent.[8][9][10] Computational studies on 1-substituted pyrazolin-5-ones suggest the order of stability to be CH > NH > OH in the gas phase.[10]

tautomerism cluster_OH OH-form cluster_CH CH-form OH_form 1-methyl-1H-pyrazol-5-ol OH_img CH_img OH_img->CH_img Equilibrium CH_form 1-methyl-5-pyrazolone

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis and decarboxylation of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.[4]

Materials:

  • Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (42.5 g)

  • Sodium hydroxide (22 g)

  • Water (300 mL)

  • Concentrated hydrochloric acid (55 mL)

  • Anhydrous ethanol (200 mL)

Procedure:

  • Hydrolysis: Dissolve sodium hydroxide in water in a suitable reaction vessel. Add ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the solution. Stir the reaction mixture for 3 hours at 40 °C. After the reaction, cool the mixture to room temperature.

  • Decarboxylation: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture. Following the addition, heat the mixture to reflux and maintain for 3 hours.

  • Isolation: After the reflux period, remove the solvent by distillation under reduced pressure. To the resulting residue, add anhydrous ethanol and stir thoroughly to precipitate the product.

  • Purification: Collect the precipitate by filtration. Concentrate the filtrate under reduced pressure to yield the final white solid product, 1-methyl-5-hydroxypyrazole. The reported yield for this method is 98.0% with an HPLC purity of 96.50%.[2][4]

A patent also describes an alternative synthetic route starting from dimethyl malonate, which involves a reaction with a formamide compound and an alkylating agent, followed by cyclization with methylhydrazine, and subsequent hydrolysis and decarboxylation.[11]

synthesis_workflow start Start: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate hydrolysis Step 1: Hydrolysis (NaOH, H2O, 40°C, 3h) start->hydrolysis decarboxylation Step 2: Decarboxylation (Conc. HCl, Reflux, 3h) hydrolysis->decarboxylation isolation Step 3: Isolation (Solvent removal, Ethanol addition) decarboxylation->isolation purification Step 4: Purification (Filtration, Concentration) isolation->purification end End Product: this compound purification->end

Caption: Synthesis workflow for this compound.

Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data are not extensively published, analyses of related pyrazole structures provide insights into the expected spectral characteristics.

  • ¹H NMR: For similar pyrazolone structures, the proton chemical shifts are sensitive to the tautomeric form present. In the 'CH' form, a characteristic signal for the CH2 group is observed, while in the 'OH' form, a signal for the vinyl proton is expected. The position of the N-methyl signal would also be informative.[9][12]

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (in the 'CH' form) versus the hydroxyl-bearing carbon (in the 'OH' form) are significantly different and can be used to distinguish between the tautomers.[9][13]

  • IR Spectroscopy: The presence of a strong carbonyl (C=O) absorption band would indicate the presence of the 'CH' tautomer (1-methyl-5-pyrazolone). Conversely, a broad O-H stretching band would be characteristic of the 'OH' tautomer (1-methyl-1H-pyrazol-5-ol).[12]

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and methodologies are intended to streamline research and development efforts in the chemical and pharmaceutical sciences.

References

The Dawn of a Heterocycle: A Technical Guide to the Synthesis and Discovery of 1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and discovery of 1-Methyl-1H-pyrazol-5-ol, a key heterocyclic scaffold. The pyrazolone ring, the core of this compound, is a prominent structural motif in numerous pharmaceutically active compounds. This document provides a historical context for its discovery, details the foundational synthesis, presents key quantitative data, outlines a representative experimental protocol, and visualizes the synthesis pathway and experimental workflow.

The Genesis of Pyrazolones: A Serendipitous Discovery

The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (phenazone).[1] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of a vast number of derivatives, including 1-Methyl-1H-pyrazol-5-ol.

The foundational reaction for producing these compounds is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][2][3][4] This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.

Synthesis of 1-Methyl-1H-pyrazol-5-ol: The Knorr Pyrazole Synthesis

The most common and direct method for the synthesis of 1-Methyl-1H-pyrazol-5-ol is the cyclocondensation reaction between methylhydrazine and a β-ketoester, typically ethyl acetoacetate.[2][5] This reaction can be performed under various conditions, including solvent-free, which can provide a quantitative yield.[2]

The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.

Key Quantitative Data for Pyrazolone Synthesis

The following table summarizes representative quantitative data for the synthesis of pyrazolone derivatives based on the Knorr synthesis, highlighting the typical efficiency of this reaction.

ProductStarting MaterialsSolventReaction ConditionsYield (%)Reference
1,3-Dimethyl-5-pyrazoloneMethylhydrazine, Ethyl acetoacetateNone80°C, 1h then 90°C, 30 min~100[2]
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olMethylhydrazine, Ethyl 4,4,4-trifluoroacetoacetateAcetic Acid10°C to 80°C86.5[6]
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olMethylhydrazine, Ethyl 4,4,4-trifluoroacetoacetateWaterReflux, 2h49[6]
3-Methyl-1H-pyrazol-5(4H)-oneHydrazine hydrate, Ethyl acetoacetateEthanol60°C82[7]
Characterization Data for 1-Methyl-1H-pyrazol-5-ol

Below is a summary of the expected characterization data for 1-Methyl-1H-pyrazol-5-ol.

PropertyData
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
Melting PointData not consistently available in searched literature
¹H NMR (CDCl₃, δ ppm)~3.3 (s, 3H, N-CH₃), ~5.2 (s, 1H, CH), ~7.3 (s, 1H, CH) (Tautomeric forms exist)
¹³C NMR (CDCl₃, δ ppm)~33 (N-CH₃), ~90 (CH), ~140 (C=C), ~160 (C=O) (Tautomeric forms exist)
IR (KBr, cm⁻¹)~3400 (O-H), ~3100 (N-H), ~1600 (C=O), ~1500 (C=N) (Tautomeric forms exist)
MS (m/z)98 (M⁺)

Note: Pyrazolones can exist in several tautomeric forms (CH, OH, and NH forms), which can influence the observed spectroscopic data.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-Methyl-1H-pyrazol-5-ol based on the well-established synthesis of its close analog, 1,3-dimethyl-5-pyrazolone, via a solvent-free reaction.[2]

Synthesis of 1-Methyl-1H-pyrazol-5-ol

Materials:

  • Methylhydrazine

  • Ethyl acetoacetate

Procedure:

  • Place ethyl acetoacetate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C).

  • Slowly add methylhydrazine (0.9 eq) dropwise to the cooled ethyl acetoacetate.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 1 hour.

  • Increase the temperature to 90 °C and continue stirring for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude 1-Methyl-1H-pyrazol-5-ol.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or water.

Visualizing the Process

To better understand the synthesis and workflow, the following diagrams have been generated.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product methylhydrazine Methylhydrazine hydrazone Hydrazone Intermediate methylhydrazine->hydrazone ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->hydrazone pyrazolone 1-Methyl-1H-pyrazol-5-ol hydrazone->pyrazolone Intramolecular Cyclization

Synthesis Pathway of 1-Methyl-1H-pyrazol-5-ol

Experimental_Workflow start Start reactants 1. Mix Ethyl Acetoacetate and Methylhydrazine at 0°C start->reactants stir_rt 2. Stir at Room Temperature reactants->stir_rt heat_80 3. Heat to 80°C for 1 hour stir_rt->heat_80 heat_90 4. Heat to 90°C for 30 minutes heat_80->heat_90 cool 5. Cool to Room Temperature heat_90->cool purify 6. Recrystallize Product cool->purify characterize 7. Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Experimental Workflow for Synthesis

References

The Pyrazole Scaffold: A Privileged Core in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the pharmacological activities of pyrazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anti-inflammatory Activity of Pyrazole Derivatives

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX Inhibition by Pyrazole Derivatives
Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.04375[1]
SC-558COX-2>1900>1900[1]
PhenylbutazoneCOX-1/COX-2Non-selective~1[1]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleCOX-2Data not specifiedData not specified[1]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole derivative

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into control, reference, and test groups.

  • Compound Administration: Administer the test pyrazole derivative and the reference drug to their respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3][4][5][6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2][6]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Celecoxib and COX-2 Inhibition

Celecoxib, a well-known pyrazole-containing drug, selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[7][8][9]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Celecoxib's selective inhibition of the COX-2 enzyme.

Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in a number of anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
Compound 22MCF7 (Breast)2.82[4]
Compound 22A549 (Lung)3.15[4]
Compound 22HeLa (Cervical)4.61[4]
Compound 22PC3 (Prostate)6.28[4]
Compound 23MCF7 (Breast)3.47[4]
Compound 23A549 (Lung)4.12[4]
Compound 23HeLa (Cervical)5.33[4]
Compound 23PC3 (Prostate)5.89[4]
Compound 31A549 (Lung)42.79[4]
Compound 32A549 (Lung)55.73[4]
Compound 35HepG2 (Liver)3.53[4]
Compound 35MCF7 (Breast)6.71[4]
Compound 35Hela (Cervical)5.16[4]
Compound 37MCF7 (Breast)5.21[4]
Compound 48HCT116 (Colon)1.7[4]
Compound 48HeLa (Cervical)3.6[4]
RuxolitinibPC-3 (Prostate)>10[10]
RuxolitinibHEL (Erythroleukemia)0.13[10]
RuxolitinibK562 (Myelogenous Leukemia)0.28[10]
RuxolitinibMCF-7 (Breast)>10[10]
RuxolitinibMOLT4 (Lymphoblastic Leukemia)1.2[10]
Compound 3fPC-3 (Prostate)2.1[10]
Compound 3fHEL (Erythroleukemia)1.5[10]
Compound 3fK562 (Myelogenous Leukemia)1.8[10]
Compound 3fMCF-7 (Breast)3.2[10]
Compound 3fMOLT4 (Lymphoblastic Leukemia)1.1[10]
Compound 11bHEL (Erythroleukemia)0.35[10]
Compound 11bK562 (Myelogenous Leukemia)0.37[10]
Experimental Protocol: Caspase-3/7 Activation Assay (Apoptosis)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis (programmed cell death).

Objective: To determine if a pyrazole derivative induces apoptosis in cancer cells by measuring caspase-3 and -7 activity.

Materials:

  • Cancer cell line of interest

  • Test pyrazole derivative

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence in each well using a luminometer.[11]

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathway: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is often dysregulated in myeloproliferative neoplasms and other cancers.[2][3][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK (Janus Kinase) Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits

Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Antimicrobial and Antiviral Activities

Pyrazole derivatives have also demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Quantitative Data: Antimicrobial and Antiviral Activity

Antimicrobial Activity (MIC in µg/mL)

DerivativeS. aureusE. coliK. pneumoniaeC. albicansA. nigerReference
Hydrazone 21a62.512562.57.82.9[13]
Imidazo-pyridine pyrazole 18<1<1<1--[9]
Pyrano[2,3-c] pyrazole 5c-6.256.25--[14]
Chloramphenicol (Std.)>125>125---[9]
Clotrimazole (Std.)--->7.8>7.8[13]

Antiviral Activity

DerivativeVirusEC50Reference
N-acetyl 4,5-dihydropyrazole 7Vaccinia virus7 µg/mL[10]
Pyrazole analog 410NS5B polymerase (HCV)7.8 µM[15]
Compound 411HIV-1 (wild-type)0.2 nM[15]
Pyrazole 412Measles virus (MeV)60 nM[15]
Compound 413Herpes simplex virus type-1IC50 = 0.02 (relative to control)[15]
Compound 6a3Hepatitis B virus (HBeAg)2.22 µM[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the in vitro antimicrobial potency of a pyrazole derivative.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test pyrazole derivative

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Other Pharmacological Activities

The versatility of the pyrazole scaffold extends to other therapeutic areas, including the treatment of erectile dysfunction.

Signaling Pathway: Sildenafil and PDE5 Inhibition

Sildenafil, another prominent drug featuring a pyrazole moiety, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[17][18]

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Sildenafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Pyrazole Derivative Drug Discovery

The discovery and development of novel pyrazole-based therapeutics follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Lead_Opt Lead Optimization (SAR Studies) In_Vivo->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development (Toxicology, Pharmacokinetics) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the discovery of pyrazole-based drugs.

This guide highlights the immense therapeutic potential of the pyrazole scaffold. The continued exploration of this versatile nucleus, coupled with rational drug design and robust experimental validation, promises the development of novel and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their chemical behavior, and consequently their biological activity, is profoundly influenced by their existence as a mixture of tautomeric and isomeric forms. Understanding the delicate equilibrium between these forms is paramount for rational drug design, synthesis optimization, and the interpretation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the tautomerism of hydroxypyrazoles, detailing the principal isomeric forms, the factors governing their equilibrium, and the key experimental and computational techniques used for their characterization. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are provided, alongside quantitative data on tautomeric populations and visualizations of the underlying chemical principles and workflows.

Introduction: The Significance of Tautomerism in Hydroxypyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When substituted with a hydroxyl group, they give rise to hydroxypyrazoles, a scaffold of significant interest in medicinal chemistry. These compounds are not static entities but exist as a dynamic equilibrium of structural isomers known as tautomers. Tautomerism, the migration of a proton, typically from a heteroatom to another atom within the molecule, leads to distinct species with different physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and three-dimensional shape.

The predominant tautomeric forms of a hydroxypyrazole can dictate its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile. For instance, a minor tautomer in solution may be the bioactive conformation that preferentially binds to an enzyme's active site. Therefore, a thorough understanding and characterization of the tautomeric landscape of hydroxypyrazole derivatives are critical for the successful development of novel therapeutics. This guide will delve into the core principles of hydroxypyrazole tautomerism, providing the necessary theoretical background and practical methodologies for its study.

Tautomeric and Isomeric Forms of Hydroxypyrazoles

Hydroxypyrazoles can exist in several tautomeric forms, primarily dictated by the position of the hydroxyl group and the mobile proton. The main isomers are 3-hydroxypyrazole and 5-hydroxypyrazole. Each of these can exist in equilibrium with their corresponding pyrazolone (keto) forms. For N-unsubstituted pyrazoles, three principal tautomeric forms are typically considered: the OH-form (hydroxypyrazole), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolin-3-one).

The equilibrium between these forms is a dynamic process. The following diagram illustrates the fundamental tautomeric equilibria for a generic 5-hydroxypyrazole.

tautomerism cluster_OH OH-Form (5-Hydroxypyrazole) cluster_NH NH-Form (Pyrazolin-5-one) cluster_CH CH-Form (Pyrazolin-3-one) OH 5-Hydroxypyrazole NH Pyrazolin-5-one OH->NH Proton Transfer CH Pyrazolin-3-one OH->CH Proton Transfer NH->CH Proton Transfer

Caption: Tautomeric equilibria in hydroxypyrazoles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to a variety of factors:

  • Solvent Polarity: The polarity of the solvent has a significant impact on the relative stability of the tautomers. In the gas phase or non-polar solvents, the less polar hydroxypyrazole form is often more stable.[2][3] As the solvent polarity increases, the more polar pyrazolone forms, which have larger dipole moments, are better solvated and thus stabilized, shifting the equilibrium in their favor.[4]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence the equilibrium. Protic solvents can form hydrogen bonds with both the hydroxyl and carbonyl groups, affecting their relative energies.

  • Temperature and Concentration: These factors can also shift the equilibrium, although their effects are often less pronounced than those of substituents and solvent.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the population of each tautomer in a given state (solid, solution) is essential for understanding its properties. This is typically achieved through spectroscopic and computational methods.

Experimental Data

The following tables summarize experimental data on the tautomeric composition of selected hydroxypyrazoles in various solvents, primarily determined by ¹H NMR spectroscopy.

Table 1: Tautomeric Composition of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole in Various Solvents

Tautomeric FormChloroform (%)Methanol (%)DMSO (%)
A (CH-form) 14--
B/C (OH/NH-forms) 86100100
Data sourced from ¹H NMR analysis. The signals for the OH and NH forms were not distinguishable and are reported as a combined percentage.[4]

Table 2: Tautomeric Composition of 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole in Various Solvents

Tautomeric FormChloroform (%)DMSO (%)
A (CH-form) 10-
B/C (OH/NH-forms) 90100
Data sourced from ¹H NMR analysis. The signals for the OH and NH forms were not distinguishable and are reported as a combined percentage.[4]
Computational Data

Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations can provide the Gibbs free energies of the different forms, from which the equilibrium constant (KT) can be calculated.

Table 3: Calculated Relative Stabilities of N-unsubstituted Pyrazolone Tautomers

TautomerRelative Heat of Formation (kcal/mol) - MNDO+CI
5-Hydroxypyrazole (OH) 0.0
3-Hydroxypyrazole (OH) 1.2
1,2-dihydro-3H-pyrazol-3-one (NH) 2.5
2,4-dihydro-3H-pyrazol-3-one (CH) 4.8
Calculated for the vapor phase. Data indicates that the hydroxypyrazole forms are generally the most stable in the absence of solvent effects.[2][3]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic techniques is typically employed to unambiguously characterize the tautomeric forms of hydroxypyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomeric form.

Methodology:

  • Sample Preparation: Dissolve the hydroxypyrazole derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 5-10 mg/mL.

  • Acquisition of Spectra:

    • Record ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

    • For quantitative ¹H NMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Analysis of "Fixed" Tautomers: Synthesize the O-alkylated (e.g., O-methyl) and N-alkylated (e.g., N-methyl) derivatives of the hydroxypyrazole. These compounds are "fixed" or "locked" in the OH- and NH-tautomeric forms, respectively.

  • Spectral Comparison: Compare the chemical shifts of the hydroxypyrazole with those of the fixed derivatives. The tautomer whose chemical shifts most closely match those of the parent compound is the predominant form in that solvent.[5]

    • ¹³C NMR: The chemical shift of the carbon atom bearing the oxygen (C3 or C5) is particularly informative. In the OH-form, this carbon is typically shielded compared to the corresponding carbonyl carbon in the NH-form.

    • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms are distinct in the OH-form ("pyrrole-like" vs. "pyridine-like"), whereas in a symmetric NH-form, they might be more similar.[5]

  • Quantitative Analysis: If signals for multiple tautomers are observed and well-resolved in the ¹H NMR spectrum, the ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each form. The molar ratio is directly proportional to the integral ratio, provided the signals represent the same number of protons.[6]

The following diagram illustrates the workflow for determining the predominant tautomer using NMR spectroscopy.

nmr_workflow start Hydroxypyrazole Sample synthesis Synthesize 'Fixed' Tautomers (O-alkyl and N-alkyl derivatives) start->synthesis nmr_sample Acquire NMR Spectra (¹H, ¹³C, ¹⁵N in various solvents) start->nmr_sample nmr_fixed Acquire NMR Spectra of 'Fixed' Tautomers synthesis->nmr_fixed compare Compare Chemical Shifts nmr_sample->compare quantify Quantitative Analysis (Signal Integration) nmr_sample->quantify nmr_fixed->compare result1 Identify Predominant Tautomer compare->result1 result2 Determine Tautomer Ratio quantify->result2

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The OH- and NH-forms of hydroxypyrazoles typically exhibit distinct absorption maxima (λmax).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the hydroxypyrazole in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water) at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.

  • Qualitative Analysis: Observe the changes in the absorption spectrum as a function of solvent polarity. A shift in the λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.

  • Quantitative Analysis:

    • The overlapping spectra of the tautomers often make direct quantification challenging.[5]

    • Alternatively, by comparing the experimental spectra with theoretically calculated spectra (e.g., using Time-Dependent DFT), the relative contributions of each tautomer to the observed spectrum can be estimated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state by determining the precise positions of all atoms in the crystal lattice.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the hydroxypyrazole derivative. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.

  • Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[7]

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[7]

    • Collect X-ray diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[7]

    • A series of diffraction images are recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data.

  • Structure Analysis: The final refined structure reveals the exact connectivity and positions of all atoms, including the location of the key proton, thus definitively identifying the tautomer present in the crystal. Bond lengths can also be informative; for example, a C-O single bond is longer than a C=O double bond.

The following diagram outlines the major steps in a single-crystal X-ray crystallography experiment.

xray_workflow start Purified Hydroxypyrazole crystal_growth Crystal Growth (e.g., slow evaporation) start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Building and Structure Refinement structure_solution->refinement analysis Structure Analysis (Identify Tautomer) refinement->analysis

Caption: Workflow for X-ray crystallography.

Conclusion

The tautomerism of hydroxypyrazoles is a complex phenomenon with profound implications for their application in drug discovery and materials science. The equilibrium between the different tautomeric forms is delicately balanced by the interplay of substituents, solvent, and other environmental factors. A multi-faceted approach, combining high-resolution spectroscopic techniques like NMR and X-ray crystallography with computational modeling, is essential for a comprehensive understanding of the tautomeric landscape of any given hydroxypyrazole derivative. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to confidently investigate and characterize the tautomerism of these important heterocyclic compounds, ultimately enabling more effective and rational molecular design.

References

Physical characteristics of 5-Hydroxy-1-methylpyrazole (C4H6N2O)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 5-Hydroxy-1-methylpyrazole (C₄H₆N₂O)

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, also known as 1-methyl-1H-pyrazol-5-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and visualizes the critical tautomeric relationships of the compound.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₆N₂O.[1][2][3] It serves as a key intermediate in the synthesis of various compounds, including herbicides.[1][4] The compound typically appears as a white to light-yellow or green crystalline powder.[2][5][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling and may vary slightly from empirically determined values.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[1][2][3]
Molecular Weight 98.10 g/mol [1]
Melting Point 110-114 °C[1][2][5][7]
Boiling Point 217.7 ± 13.0 °C (Predicted)[2][5][7]
Density 1.22 ± 0.1 g/cm³ (Predicted)[2][5][7]
Solubility Soluble in DMSO and Methanol[7][8]
pKa 9.07 ± 0.23 (Predicted)[1][2]
Vapor Pressure 0.089 mmHg at 25°C[1][2]
Flash Point 85.4 °C[1][2]
Refractive Index 1.568[1][2]
Storage Conditions Store at room temperature under an inert atmosphere.[1][7][8]

Tautomerism: A Critical Structural Feature

Pyrazolone derivatives, including this compound, exhibit tautomerism, meaning they can exist in multiple, interconvertible structural forms. The three primary tautomers are the hydroxy (OH) form, the keto (NH) form, and a zwitterionic methylene (CH) form. The equilibrium between these forms is highly dependent on the solvent, concentration, and physical state (solid vs. solution).[9][10] Computational studies on 1-methylpyrazolin-5-one suggest the order of stability is CH > NH > OH in the gas phase.[10] The presence of these tautomers is critical as it influences the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols for Property Determination

While specific experimental reports for determining all physical properties of this exact molecule are not detailed in the available literature, standard analytical methodologies are employed for such characterizations.

Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like this compound involves synthesis, purification, and subsequent analysis of its physical properties.

Workflow A Synthesis (e.g., Cyclization Reaction) B Purification (Recrystallization, Chromatography) A->B C Structural Confirmation (NMR, Mass Spectrometry) B->C D Melting Point Determination (DSC, Melting Point Apparatus) C->D E Solubility Assessment (Visual or Spectroscopic) C->E F pKa Measurement (Potentiometric Titration) C->F

Caption: General workflow for synthesis and characterization.

Standard Methodologies
  • Melting Point Determination: The melting range (110-114 °C) is typically determined using a calibrated melting point apparatus where the sample is heated slowly. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a precise melting temperature and enthalpy of fusion.

  • Solubility Analysis: A standard protocol involves adding increasing amounts of the solute to a fixed volume of a given solvent (e.g., DMSO, Methanol) at a constant temperature. The solution is stirred until saturation is reached, which can be determined visually or by analyzing the concentration in the supernatant via techniques like HPLC or UV-Vis spectroscopy.

  • pKa Determination: The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is derived from the midpoint of the resulting titration curve. Spectrophotometric methods, which rely on changes in the UV-Vis absorbance spectrum as a function of pH, are also commonly used.

  • Structural Analysis (Tautomerism): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[10] ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃). The presence of distinct sets of signals or changes in chemical shifts corresponding to the different tautomeric forms allows for their identification and quantification in each solvent environment.[9][10]

References

An In-depth Technical Guide to the Aromaticity and Chemical Stability of the Pyrazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic structure and chemical properties make it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including celecoxib and sildenafil.[1][3] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in recently approved pharmaceuticals.[3] This technical guide offers a comprehensive exploration of the fundamental principles governing the aromaticity and chemical stability of the pyrazole ring system, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, reactivity, and the experimental and computational methods used to characterize these properties.

Aromaticity of the Pyrazole Ring System

The notable stability and distinct reactivity of pyrazole are direct consequences of its aromatic character. This aromaticity arises from a specific combination of structural and electronic features that fulfill the criteria for aromatic systems.

Structural and Electronic Basis of Aromaticity

The pyrazole ring is a planar, five-membered heterocycle composed of three carbon atoms and two vicinal nitrogen atoms.[4][5] All five atoms in the ring are sp²-hybridized, resulting in a planar geometry with a system of p-orbitals perpendicular to the ring plane.[5][6] This arrangement allows for the delocalization of six π-electrons across the ring, satisfying Hückel's rule (4n+2 π electrons, with n=1).[1][7][8]

The six π-electrons originate from:

  • Four electrons from the two C=C double bonds.

  • Two electrons from the lone pair of the "pyrrole-like" nitrogen atom at position 1 (N1). This lone pair actively participates in the aromatic sextet.[1]

The second "pyridine-like" nitrogen atom at position 2 (N2) also possesses a lone pair of electrons; however, this pair resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic system.[1] This non-Hückel lone pair is responsible for the basic properties of pyrazole.[8] This combination of a delocalized, aromatic π-system and an available basic site is central to pyrazole's chemical personality.

G cluster_Aromaticity Basis of Pyrazole Aromaticity Pyrazole Pyrazole Ring System Planar Planar, Cyclic Structure (All atoms sp² hybridized) Pyrazole->Planar PiSystem Continuous Ring of p-Orbitals Planar->PiSystem Huckel Hückel's Rule (4n+2 π electrons) n=1, 6π electrons PiSystem->Huckel Stability Enhanced Chemical Stability Huckel->Stability

Figure 1: Logical relationship of factors contributing to pyrazole's aromaticity.
Quantitative and Experimental Evidence of Aromaticity

The aromaticity of pyrazole is not merely a theoretical concept; it is substantiated by significant experimental and computational data. Its bond lengths, for instance, are intermediate between those of typical single and double bonds, which is a classic indicator of electron delocalization.[1] The resonance energy, a measure of the extra stability gained by delocalization, further quantifies its aromatic character.

PropertyValueReference
Thermodynamic Data
Resonance Energy123 kJ/mol[9]
Structural Data
N1-N2 Bond Length1.361 Å[10]
N2-C3 Bond Length1.338 Å[10]
C3-C4 Bond Length1.414 Å[10]
C4-C5 Bond Length1.387 Å[10]
C5-N1 Bond Length1.338 Å[10]
Acidity/Basicity
pKa (Conjugate Acid)2.52[9]
pKa (N-H Acidity)14.21[9]
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)C3-H: 7.61, C4-H: 6.31, C5-H: 7.61, N-H: 12.64[5]
¹³C NMR (CDCl₃, δ ppm)C3: 134.3, C4: 105.2, C5: 135.3[5]
Table 1: Selected physicochemical and spectroscopic data for the pyrazole ring.

Computational methods, such as Density Functional Theory (DFT), are widely used to probe aromaticity.[11][12] Indices like Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of the ring; a negative NICS value is indicative of a diatropic ring current and thus, aromaticity.[13][14] Studies show that while pyrazole is significantly aromatic, its electron delocalization is less than that of benzene.[15]

Chemical Stability and Reactivity

The pyrazole ring is generally characterized by high chemical stability, showing resistance to both oxidation and reduction reactions under many conditions.[5][16][17] This stability is a direct result of its aromaticity; any reaction that disrupts the delocalized π-system is energetically unfavorable. However, the ring is not inert and exhibits a rich and predictable reactivity pattern.

Amphoteric Nature: Acidity and Basicity

Pyrazole's structure, containing both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen, confers it with amphoteric properties.[1][4]

  • Acidity: The N-H proton at the N1 position is weakly acidic (pKa ≈ 14.2).[1][9] In the presence of a base, this proton can be removed to form the pyrazolate anion. This anion is a potent nucleophile and is highly reactive towards electrophiles.[1][8]

  • Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base (pKa of the conjugate acid ≈ 2.5).[1][9]

Reactivity of the Ring Carbons

The distribution of electrons within the pyrazole ring dictates its reactivity towards electrophilic and nucleophilic reagents.

  • Electrophilic Substitution: The pyridine-like nitrogen (N2) exerts an electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][5] Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation preferentially occur at the electron-rich C4 position.[1][5][7][17] However, under strongly acidic conditions where the ring is protonated to form the pyrazolium cation, the directing effect changes, and electrophilic attack is favored at the C3 position.[5]

  • Nucleophilic Substitution: This type of reaction is less common on the unsubstituted pyrazole ring. It is favored at the electron-deficient C3 and C5 positions, but typically requires the presence of a good leaving group (e.g., a halogen) at these positions.[1]

  • Ring Opening: In the presence of a very strong base, deprotonation can occur at the C3 position, which can lead to the opening of the heterocyclic ring.[5][18]

Figure 2: Reactivity map showing the primary sites of chemical attack on the pyrazole ring.

Pyrazole Stability in Drug Development

The inherent stability of the pyrazole scaffold is a key reason for its widespread use in drug design.[19] However, the overall stability of a pyrazole-containing drug molecule is highly dependent on its substituents.

  • Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[3]

  • Hydrolytic Stability: Functional groups attached to the pyrazole ring can introduce liabilities. For example, pyrazole derivatives containing ester functionalities can be susceptible to hydrolysis, especially at non-neutral pH, which can limit their utility as research tools or therapeutic agents.[20][21] Strategies to improve stability include introducing sterically hindering groups near the labile functionality to shield it from hydrolysis.[21]

G cluster_DrugDev Role of Pyrazole Scaffold in Drug Discovery Scaffold Pyrazole Core (Privileged Scaffold) Props Favorable Properties: • Aromatic Stability • Defined 3D Shape • H-bond Donors/Acceptors Scaffold->Props Synth Diverse Synthetic Functionalization Scaffold->Synth Library Library of Pyrazole Derivatives Synth->Library Screening Biological Screening (HTS) Library->Screening Target Modulation of Biological Target (e.g., Enzyme, Receptor) Screening->Target Drug Lead Compound for Drug Development Target->Drug

Figure 3: Logical flow of pyrazole's role as a scaffold in the drug discovery process.

Key Experimental Protocols

Protocol: The Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and robust method for preparing pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][22]

Objective: To synthesize a substituted pyrazole (e.g., 3,5-dimethylpyrazole).

Materials:

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Hydrazine hydrate

  • Ethanol (or glacial acetic acid as solvent/catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1 equivalent of acetylacetone in a minimal amount of ethanol.

  • Reagent Addition: Slowly add 1 equivalent of hydrazine hydrate to the stirred solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.[5]

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

Protocol: Computational Assessment of Aromaticity (NICS)

This protocol outlines a general workflow for calculating the NICS value to computationally assess the aromaticity of a pyrazole derivative using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Structure Optimization: Build the 3D structure of the pyrazole molecule. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).[11] Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • NICS Calculation Setup: Using the optimized geometry, set up a new calculation for NMR properties.

  • Ghost Atom Placement: Place a "ghost" atom (Bq) at the geometric center of the pyrazole ring. The NICS(0) value is calculated at this point. For NICS(1)zz, the ghost atom is placed 1 Å above the ring plane.[11]

  • Calculation Execution: Run the NMR calculation (e.g., using the GIAO method).

  • Data Analysis: Extract the isotropic magnetic shielding value (for NICS(0)) or the zz-component of the shielding tensor (for NICS(1)zz) for the ghost atom from the output file. The NICS value is the negative of this shielding value. A more negative NICS value generally indicates stronger aromaticity.

Protocol: Determination of Hydrolytic Stability

This protocol is designed to assess the stability of a pyrazole derivative in an aqueous buffer, relevant for in vitro biological assays.[21]

Objective: To determine the half-life (t½) of a pyrazole compound in a buffered aqueous solution.

Materials:

  • Test pyrazole compound

  • Aqueous buffer of desired pH (e.g., pH 8.0 Tris buffer)[21]

  • Internal standard (a stable compound for quantification, e.g., chlorpromazine)[21]

  • Acetonitrile or Methanol (for sample quenching and preparation)

  • LC/MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the working solution at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 900 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a larger volume of cold organic solvent (e.g., acetonitrile) containing a known concentration of the internal standard.

  • Analysis: Analyze each quenched sample by LC/MS.

  • Data Processing: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Half-Life Calculation: Plot the natural logarithm of the remaining percentage of the test compound versus time. The slope of the resulting line is the degradation rate constant (k). The half-life is calculated as t½ = 0.693 / k.

G cluster_Workflow Workflow for Hydrolytic Stability Testing Start Prepare Pyrazole Solution in Aqueous Buffer (pH 8) Incubate Incubate at 37°C Start->Incubate Loop At Time Points (t = 0, 15, 30... min) Incubate->Loop Sample Withdraw Aliquot Loop->Sample Sample Plot Plot ln(% Remaining) vs. Time Determine Half-Life (t½) Loop->Plot All Time Points Collected Quench Quench with Acetonitrile + Internal Standard Sample->Quench Analyze Analyze via LC/MS Quench->Analyze Calculate Calculate Peak Area Ratio (Compound / Standard) Analyze->Calculate Calculate->Loop End Stability Profile Determined Plot->End

Figure 4: Experimental workflow for assessing the hydrolytic stability of pyrazole derivatives.

The pyrazole ring system possesses a robust aromatic character that imparts significant chemical stability, making it an invaluable scaffold in modern chemistry. Its aromaticity is well-established through a confluence of structural, spectroscopic, and computational evidence. This stability, combined with a predictable and versatile reactivity pattern governed by the electronic properties of its two distinct nitrogen atoms, allows for extensive synthetic modification. For professionals in drug discovery, a thorough understanding of these core principles is essential for designing novel therapeutic agents with favorable properties, including metabolic and hydrolytic stability. The experimental and computational protocols outlined herein provide a framework for the continued investigation and exploitation of this remarkable heterocyclic system.

References

An In-depth Technical Guide on 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5): Background and Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methylpyrazole (CAS 33641-15-5), also known by its synonym 1-Methyl-1H-pyrazol-5-ol, is a heterocyclic organic compound. Structurally, it is a pyrazole ring substituted with a hydroxyl group and a methyl group. This compound serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and the initial studies that have paved the way for its application in drug discovery and development, with a focus on the biological activities of its derivatives.

Core Compound Properties

This compound is typically a white to off-white crystalline solid.[4] Its chemical structure and basic properties are summarized in the tables below.

Table 2.1: Chemical Identification
IdentifierValue
CAS Number 33641-15-5
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Synonyms 1-Methyl-1H-pyrazol-5-ol, 1-Methyl-5-hydroxypyrazole, 2-Methyl-2H-pyrazol-3-ol
Table 2.2: Physicochemical Properties
PropertyValueReference
Melting Point 110-114 °C
Boiling Point 217.7±13.0 °C (Predicted)[1]
Density 1.22±0.1 g/cm³ (Predicted)[1]
pKa 9.07±0.23 (Predicted)[1]
Solubility Soluble in DMSO, Methanol[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in patent literature, reflecting its importance as a synthetic intermediate. A common approach involves the cyclization of a β-ketoester equivalent with methylhydrazine.

General Synthesis Workflow

The synthesis generally proceeds through the reaction of a malonate derivative with a formamide and an alkylating agent, followed by cyclization with methylhydrazine, and subsequent hydrolysis and decarboxylation.

synthesis_workflow cluster_reactants Starting Materials DimethylMalonate Dimethyl Malonate Intermediate2 Intermediate Compound (2) DimethylMalonate->Intermediate2 Reaction in Solvent (under basic conditions) Formamide Formamide Compound (e.g., DMF) Formamide->Intermediate2 Reaction in Solvent (under basic conditions) AlkylatingAgent Alkylating Agent (e.g., Dimethyl Sulfate) AlkylatingAgent->Intermediate2 Reaction in Solvent (under basic conditions) Methylhydrazine Methylhydrazine CyclizedProduct Cyclized Intermediate Intermediate2->CyclizedProduct Cyclization with Methylhydrazine FinalProduct This compound CyclizedProduct->FinalProduct Hydrolysis & Decarboxylation (Acidic conditions)

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (from Patent CN112574111A)

A representative synthesis method is described in patent CN112574111A, which outlines a multi-step process starting from dimethyl malonate.[5]

Step 1: Synthesis of Intermediate Compound (2)

  • Under alkaline conditions, react dimethyl malonate, a formamide compound (such as N,N-dimethylformamide), and an alkylating agent (e.g., dimethyl sulfate) in a suitable solvent.[5]

  • The reaction temperature is typically maintained between 30-90 °C for 3-7 hours.[5]

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • The intermediate compound (2) is then subjected to a cyclization reaction with methylhydrazine in a solvent.[5]

  • Following cyclization, the product is hydrolyzed and decarboxylated using an acid to yield the final product, this compound.[5]

Background and Initial Studies: A Focus on Derivatives

While this compound is a critical building block, literature on the intrinsic biological activity of the core compound itself is sparse. Its initial importance stems from its utility in constructing more complex, biologically active molecules. The "initial studies" in the context of this compound are therefore best understood through the lens of the activities of its derivatives.

Role as a Herbicide Intermediate

The primary initial application of this compound is in the synthesis of benzoylpyrazole herbicides.[6] These herbicides are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The inhibition of this enzyme disrupts pigment biosynthesis in susceptible plants, leading to bleaching and eventual death.

herbicide_synthesis Core This compound (CAS 33641-15-5) Intermediate Further Chemical Modifications Core->Intermediate Herbicide Benzoylpyrazole Herbicides (e.g., Topramezone) Intermediate->Herbicide Target HPPD Enzyme Herbicide->Target Inhibits Effect Inhibition of Pigment Biosynthesis Target->Effect Leads to

References

Spectroscopic Data Interpretation for 5-Hydroxy-1-methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-1-methylpyrazole (CAS RN: 33641-15-5), a heterocyclic compound of interest in medicinal chemistry and herbicide development.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from the analysis of structurally related compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrazole derivatives and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H4~5.8Doublet~2.5
H3~7.3Doublet~2.5
N-CH₃~3.6Singlet-
OH~11.0Broad Singlet-
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
Carbon AtomPredicted Chemical Shift (δ, ppm)
C5~155
C3~135
C4~95
N-CH₃~35
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongO-H stretch
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (from pyrazolone tautomer)
~1580MediumC=N stretch
~1500MediumC=C stretch (aromatic)
1250 - 1000MediumC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zPredicted Relative IntensityAssignment
98High[M]⁺ (Molecular Ion)
83Medium[M - CH₃]⁺
70Medium[M - CO]⁺
55High[M - HNCO]⁺

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The protons on the pyrazole ring (H3 and H4) would appear as doublets due to their coupling. The N-methyl protons would be a singlet, and the hydroxyl proton would likely be a broad singlet due to hydrogen bonding and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon atoms in the molecule. The C5 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield. The C3 and C4 carbons of the pyrazole ring will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption band for the O-H stretch, characteristic of the hydroxyl group. The presence of a strong C=O stretching peak around 1640 cm⁻¹ would indicate the presence of the pyrazolone tautomer in equilibrium. Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C stretching bands, are also expected. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, an OH stretching vibration was observed at 3204 cm⁻¹.[3]

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 98, corresponding to the molecular weight of this compound (C₄H₆N₂O). Common fragmentation patterns for pyrazoles include the loss of a methyl group, carbon monoxide, and isocyanic acid.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ion source.

    • EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Synthesis_of_5_Hydroxy_1_methylpyrazole reagent1 Methyl Acrylate intermediate Pyrazolidinone Intermediate reagent1->intermediate Reaction reagent2 Methylhydrazine reagent2->intermediate Cyclization product This compound intermediate->product Dehydrogenation

Caption: Synthesis pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Data_Interpretation Data Interpretation and Structure Elucidation NMR->Data_Interpretation IR IR Spectroscopy IR->Data_Interpretation MS Mass Spectrometry MS->Data_Interpretation Sample Sample of This compound Sample->NMR Sample->IR Sample->MS Report Technical Report Data_Interpretation->Report

Caption: General workflow for spectroscopic analysis.

References

The Pharmacological Frontier: A Technical Guide to Substituted Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole analogs represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and critical signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

I. Pharmacological Activities and Quantitative Data

Substituted pyrazoles have been extensively investigated for various therapeutic applications. The following tables summarize the in vitro and in vivo activities of representative pyrazole analogs, providing key quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Anticancer Activity

Substituted pyrazoles exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][2]

Table 1: In Vitro Anticancer Activity of Substituted Pyrazole Analogs

Compound ID/ReferenceTarget/MechanismCell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Compound 6 Tubulin Polymerization-0.35[2]
Compound 7 Tubulin PolymerizationA549, HeLa, HepG2, MCF-70.15–0.33[2]
Hybrid 8g Tubulin Polymerization-4.77[3]
Indole-pyrazole 18 Tubulin Polymerization-19[4]
Pyrazole-chalcone 5o Tubulin Polymerization-1.15[5]
Kinase Inhibitors
Compound 25 VEGFR-2HT29, PC3, A549, U87MG3.17–6.77[2]
Compound 26 VEGFR-2-34.58[2]
Compound 53 EGFR/VEGFR-2HepG215.98[2]
Compound 54 EGFR/VEGFR-2HepG213.85[2]
Compound 55 EGFR-99% inhibition[2]
Pyrazole 11 EGFR-0.083[6]
Pyrazole 3i VEGFR-2-0.009[7]
Pyrazole 6b VEGFR-2/CDK-2-0.2 / 0.458[8]
Pyrazole-indole 7a CDK-2-Not specified[1]
Pyrazole 9 CDK-2-0.96[9]
Pyrazole 11 CDK-2-0.45[10]
Cytotoxic Activity
Pyrazole-indole 7a CytotoxicityHepG26.1[11]
Pyrazole-indole 7b CytotoxicityHepG27.9[11]
Pyrazole 11 CytotoxicityMCF-7, HT-292.85, 2.12[6]
Hybrid 8g CytotoxicityHeLa, HCT-116, RPMI-8222.41, 2.41, 3.34[3]
Pyrazole-chalcone 5d CytotoxicityPC-32.97[5]
Pyrazole-chalcone 5n CytotoxicitySiHa3.60[5]
Pyrazole-chalcone 5o CytotoxicityMCF-72.13[5]
Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12][13]

Table 2: Anti-inflammatory Activity of Substituted Pyrazole Analogs

Compound ID/ReferenceTargetAssayIC50 (nM) / % InhibitionReference
In Vitro COX Inhibition
Pyrazole 11 COX-2In vitro enzyme assay43[6]
Pyrazole 12 COX-2In vitro enzyme assay49[6]
Pyrazole 15 COX-2In vitro enzyme assay45[6]
Pyrazole 2a COX-2In vitro enzyme assay19.87[12]
Pyrazole 3b COX-2In vitro enzyme assay39.43[12]
Pyrazole PYZ31 COX-2In vitro enzyme assay19.87[14]
Hybrid 8g COX-2 / COX-1In vitro enzyme assay5,130 / 33,460[3]
In Vivo Anti-inflammatory Activity
Pyrazole K-3 (100 mg/kg)InflammationCarrageenan-induced paw edema52.0% inhibition[15]
Pyrazole PYZ16 InflammationCarrageenan-induced paw edema64.28% inhibition[14]
Antimicrobial Activity

Substituted pyrazoles have also emerged as promising antimicrobial agents, with activity against a range of bacterial and fungal pathogens, including resistant strains.[16][17]

Table 3: Antimicrobial Activity of Substituted Pyrazole Analogs

Compound ID/ReferenceOrganismAssayMIC (µg/mL)Reference
Pyrazole DerivativeMRSABroth microdilution1[16]
Hydrazone 21a Aspergillus nigerBroth microdilution2.9[17]
Hydrazone 21a Staphylococcus aureusBroth microdilution62.5[17]
Hydrazone 21a Candida albicansBroth microdilution7.8[17]
Pyrano[2,3-c] pyrazole 5c E. coli, K. pneumoniaBroth microdilution6.25[18]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole analogs.

A. Synthesis of Substituted Pyrazoles from Chalcones

A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.

1. General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • An equimolar mixture of a substituted acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or polyethylene glycol (PEG-400).

  • A catalytic amount of a base (e.g., 20% sodium hydroxide solution) is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the chalcone product.

  • The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

2. General Procedure for Pyrazole Synthesis from Chalcones:

  • The synthesized chalcone (1 mmol) is dissolved in a solvent such as ethanol or glacial acetic acid.

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 mmol) is added to the solution.

  • The reaction mixture is refluxed for 4-8 hours, with progress monitored by TLC.

  • After cooling to room temperature, the precipitated pyrazole derivative is collected by filtration.

  • The crude product is washed, dried, and purified by recrystallization from an appropriate solvent.

B. In Vitro Anticancer Activity Assays

1. MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: A stock solution of the test pyrazole analog is prepared in DMSO and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

2. Tubulin Polymerization Assay:

  • Reaction Setup: Purified tubulin is suspended in a polymerization buffer. The reaction is initiated by raising the temperature to 37°C.

  • Compound Addition: The test pyrazole analog or a control compound (e.g., colchicine) is added to the tubulin solution at various concentrations.

  • Monitoring Polymerization: The assembly of microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of tubulin polymerization in the presence of the compound to the control. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

3. Kinase Inhibition Assays (VEGFR-2, CDK2, EGFR):

  • Reaction Mixture Preparation: A reaction buffer containing the specific kinase (e.g., VEGFR-2, CDK2/cyclin A2, EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.

  • Inhibitor Addition: The test pyrazole analog is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence-based kits (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

C. In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats:

  • Animal Grouping: Rats are divided into control and test groups.

  • Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally to the test group animals. A standard anti-inflammatory drug (e.g., indomethacin) is administered to a positive control group.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

D. Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test pyrazole analog is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted pyrazole analogs are often attributed to their interaction with specific molecular targets within cellular signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows relevant to the pharmacological assessment of these compounds.

anticancer_experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Chalcone Chalcone Synthesis Pyrazole Pyrazole Synthesis Chalcone->Pyrazole Purification Purification & Characterization Pyrazole->Purification MTT MTT Assay (Cell Viability) Purification->MTT Kinase Kinase Assays (VEGFR-2, CDK2, EGFR) Purification->Kinase Tubulin Tubulin Polymerization Assay Purification->Tubulin CellCycle Cell Cycle Analysis MTT->CellCycle Apoptosis Apoptosis Assay Kinase->Apoptosis Docking Molecular Docking Tubulin->Docking kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GF->RTK Binds & Activates ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Phosphorylates Pyrazole Substituted Pyrazole Inhibitor Pyrazole->RTK Inhibits (ATP-competitive) CDK2 CDK2/Cyclin Pyrazole->CDK2 Inhibits ATP ATP Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Rb Rb Phosphorylation CDK2->Rb Phosphorylates G1S G1/S Phase Transition Rb->G1S Promotes G1S->Proliferation anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX_Assay COX-1/COX-2 Enzyme Inhibition Assay PGE2_Assay PGE2 Production Assay COX_Assay->PGE2_Assay Result_invitro In Vitro Potency & Selectivity COX_Assay->Result_invitro Calculate IC50 Animal_Admin Compound Administration to Rats Carrageenan Carrageenan Injection (Paw) Animal_Admin->Carrageenan Plethysmometer Measure Paw Volume (Plethysmometer) Carrageenan->Plethysmometer Result_invivo In Vivo Efficacy Plethysmometer->Result_invivo Calculate % Inhibition Start Synthesized Pyrazole Analog Start->COX_Assay Start->Animal_Admin

References

Preliminary Investigation into the Bioactivity of 5-Hydroxy-1-methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific bioactivity of 5-Hydroxy-1-methylpyrazole is limited. This document serves as a preliminary investigative guide, leveraging data from closely related pyrazole derivatives to propose potential biological activities and outline experimental approaches for their validation. The primary focus is on the potential of the 5-hydroxypyrazole scaffold as an inhibitor of Lysine Specific Demethylase 1 (LSD1), a target of significant interest in oncology.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrazole class. While primarily documented as a key intermediate in the synthesis of modern herbicides, the broader pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] Emerging research on 5-hydroxypyrazole derivatives has identified them as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers.[2] This guide provides a comprehensive overview of the potential bioactivity of this compound, focusing on LSD1 inhibition, and details the experimental protocols necessary to investigate this and other potential therapeutic applications. Furthermore, it highlights a potential safety consideration related to mitochondrial toxicity observed in a related pyrazole series.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, including formulation and assay development.

PropertyValueReference
CAS Number 33641-15-5[4][5]
Molecular Formula C₄H₆N₂O[4]
Molecular Weight 98.10 g/mol [4][5]
Appearance White to orange to green powder/crystal[6]
Melting Point 110-114 °C[5]
Assay Purity 97%[5]
SMILES Cn1nccc1O[5]
InChI Key CMXOTACIOGGSNH-UHFFFAOYSA-N[5]

Potential Bioactivity: LSD1 Inhibition

The most compelling evidence for the potential bioactivity of the 5-hydroxypyrazole scaffold comes from a study on its derivatives as reversible inhibitors of LSD1 (also known as KDM1A).[2] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones, primarily H3K4 and H3K9. Its dysregulation is linked to the pathogenesis of various cancers, including acute myeloid leukemia (AML).

Mechanism of Action

5-hydroxypyrazole derivatives are proposed to act as reversible, competitive inhibitors of LSD1. The scaffold likely interacts with the enzyme's active site, preventing the binding of its histone substrate. This inhibition leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.

Quantitative Data from Derivatives

The following table summarizes the in vitro activity of key 5-hydroxypyrazole derivatives from the foundational study by Mould et al. (2017).[2] These compounds demonstrate the high-potency of this scaffold.

Compound IDLSD1 IC₅₀ (μM)LSD1 Kd (nM, via SPR)THP-1 Cell CD86 Expression EC₅₀ (μM)
7 0.23110>25
11p 0.015<100.27

Data extracted from Mould et al., Bioorg. Med. Chem. Lett. 2017, 27, 3182-3187.[2]

Proposed Signaling Pathway

The inhibition of LSD1 by a 5-hydroxypyrazole derivative would prevent the demethylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark for gene activation. This leads to the transcription of target genes, such as the cell surface marker CD86, which is associated with cell differentiation.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation TargetGene Target Gene (e.g., CD86) H3K4me2->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein Expression (e.g., CD86) mRNA->Protein Translation Hydroxypyrazole This compound Derivative Hydroxypyrazole->LSD1

Caption: Hypothesized mechanism of LSD1 inhibition by a 5-hydroxypyrazole derivative.

Other Potential Bioactivities

The pyrazole nucleus is known for a wide range of pharmacological effects.[1] Preliminary screening of this compound should also consider these potential activities.

  • Antimicrobial Activity: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[7][8][9]

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several anti-inflammatory drugs, such as celecoxib.[1][10]

  • Anticancer (Cytotoxic) Activity: Beyond LSD1 inhibition, various pyrazole derivatives exhibit direct cytotoxicity against cancer cell lines.[8][11]

  • Antioxidant Activity: The ability to scavenge free radicals has been reported for some pyrazole compounds.[7][9]

Experimental Protocols

This section details the methodologies for key experiments to investigate the proposed bioactivities of this compound.

LSD1 Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of the compound on purified LSD1 enzyme activity.

  • Enzyme and Substrate: Use recombinant human LSD1 and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated on K4.

  • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Procedure:

    • Add LSD1 enzyme to wells of a 96-well plate.

    • Add the serially diluted compound or vehicle control (DMSO).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction.

  • Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate like Amplex Red.

  • Data Analysis: Measure fluorescence intensity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

LSD1_Assay_Workflow A Prepare Reagents (LSD1, Substrate, Compound) B Add LSD1 Enzyme to Plate A->B C Add Diluted Compound (or DMSO control) B->C D Pre-incubate (15 min, RT) C->D E Initiate Reaction (Add Substrate) D->E F Incubate (60 min, 37°C) E->F G Add Detection Reagents (HRP, Amplex Red) F->G H Read Fluorescence G->H I Calculate IC50 H->I

Caption: General workflow for a biochemical LSD1 inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., THP-1 for leukemia, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing

This protocol provides a preliminary assessment of antibacterial and antifungal activity.

  • Microbial Strains: Use a panel of relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Broth Microdilution Method (for MIC):

    • Prepare two-fold serial dilutions of the compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Screening_Workflow cluster_mic Broth Microdilution (MIC) A Serial Dilution of Compound in 96-well Plate B Inoculate with Microbial Suspension A->B C Incubate (e.g., 24h, 37°C) B->C D Determine MIC (Lowest concentration with no growth) C->D

References

Methodological & Application

Synthesis of 5-Hydroxy-1-methylpyrazole from ethyl carboxylate precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Synthesis of 5-Hydroxy-1-methylpyrazole from Ethyl Carboxylate Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, and its substituted derivatives, represent a core structural motif in a multitude of pharmacologically active compounds.[1] These pyrazolone rings are integral building blocks in medicinal chemistry, with derivatives exhibiting anti-inflammatory, anticancer, and antioxidant properties.[1] A robust and widely adopted method for synthesizing the 5-hydroxypyrazole scaffold is the cyclocondensation reaction between a β-keto ester, a common type of ethyl carboxylate precursor, and a substituted hydrazine.[2][3]

This application note provides detailed protocols and comparative data for the synthesis of this compound, primarily focusing on the reaction between ethyl acetoacetate and methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, which involves the formation of a hydrazone intermediate followed by intramolecular cyclization to yield the stable pyrazolone ring.[2]

General Reaction Scheme

The fundamental reaction involves the condensation of ethyl acetoacetate with methylhydrazine. The initial step is the formation of a hydrazone intermediate through the reaction of the hydrazine with the ketone carbonyl of the β-keto ester. This is followed by a nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the final product, which exists in tautomeric equilibrium between the keto (pyrazolone) and enol (hydroxypyrazole) forms.

Reaction: Ethyl Acetoacetate + Methylhydrazine → 5-Hydroxy-1,3-dimethylpyrazole (1,3-dimethyl-5-pyrazolone)

Data Presentation: Comparison of Synthetic Protocols

The synthesis of substituted 5-hydroxypyrazoles from β-keto esters and hydrazines can be performed under various conditions. The following table summarizes different reported methodologies for the synthesis of 1,3-dimethyl-5-pyrazolone, a direct analogue and product of the primary reaction discussed.

PrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetate, MethylhydrazineEthanol or Methanol0 - 781 - 1666 - 100[1]
Ethyl acetoacetate, MethylhydrazineNone (Solvent-free)80 - 901.5~100[1][4]
Ethyl acetoacetate, PhenylhydrazineMethanol50 - 803 - 5High[5]
Methyl acetoacetate, PhenylhydrazineMethanol40 - 901 - 6High[6]

*Note: These protocols use phenylhydrazine, yielding the 1-phenyl derivative, but the procedural steps and conditions are highly relevant to the synthesis of the 1-methyl analogue.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-hydroxy-1,3-dimethylpyrazole from ethyl acetoacetate and methylhydrazine.

Protocol 1: Solvent-Based Synthesis

This protocol is adapted from common laboratory procedures for pyrazolone synthesis.[1][7]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (40 mL).

    • Begin stirring the solution at room temperature.

  • Addition of Reagent:

    • Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the stirring solution over a period of 15-20 minutes. The addition may be exothermic.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • If a precipitate forms, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield the pure 5-hydroxy-1,3-dimethylpyrazole as a white crystalline solid.

Protocol 2: Solvent-Free Synthesis

This method offers a green chemistry approach with a high yield.[4]

  • Reaction Setup:

    • In a 50 mL round-bottom flask, place a magnetic stir bar and add ethyl acetoacetate (13.0 g, 0.1 mol).

    • Cool the flask in an ice bath (0°C).

  • Addition of Reagent:

    • Add methylhydrazine (4.6 g, 0.1 mol) dropwise to the cold, stirring ethyl acetoacetate. A precipitate may form upon addition.[1]

  • Reaction:

    • After complete addition, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture in an oil bath at 80°C for 1 hour, then increase the temperature to 90°C for 30 minutes.[1] The mixture will become a clear liquid before solidifying upon completion.

  • Isolation:

    • Cool the flask to room temperature. The product should solidify completely.

    • Break up the solid product and use it directly or recrystallize from ethanol for higher purity. This method often results in a near-quantitative yield of the product.[1][4]

Visualizations

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: initial condensation to form a hydrazone, followed by intramolecular cyclization and elimination of ethanol.

reaction_mechanism cluster_start Starting Materials Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Intermediate Hydrazone Intermediate H2O Elimination Ethyl Acetoacetate->Hydrazone Intermediate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Intermediate Product This compound EtOH Elimination (Tautomerizes) Hydrazone Intermediate->Product Intramolecular Cyclization

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis, isolation, and purification of this compound.

experimental_workflow Start Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Addition 2. Add Ethyl Acetoacetate & Solvent (optional) Setup->Addition Reagent 3. Dropwise addition of Methylhydrazine Addition->Reagent Heating 4. Heat to Reflux Reagent->Heating Monitoring 5. Monitor by TLC Heating->Monitoring Workup 6. Cooling & Precipitation Monitoring->Workup Reaction Complete Isolation 7. Vacuum Filtration Workup->Isolation Purification 8. Recrystallization Isolation->Purification Product Final Product Purification->Product

Caption: General experimental workflow diagram.

References

One-Pot Synthesis of Substituted Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazole compounds. Pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous approved drugs.[1][2] The protocols outlined below leverage multi-component reactions (MCRs), a strategy celebrated for its high efficiency, atom economy, and adherence to the principles of green chemistry.[3] These methods offer significant advantages over traditional multi-step syntheses by reducing reaction times, simplifying purification processes, and minimizing waste.[4]

Application Notes

One-pot multi-component reactions are powerful tools for the rapid generation of diverse molecular libraries, a crucial aspect of modern drug discovery.[3][5] The synthesis of substituted pyrazoles can be achieved through various strategies, often involving the condensation of three or four starting materials in a single reaction vessel.[3][6] Common building blocks include hydrazines, aldehydes, β-dicarbonyl compounds (like β-ketoesters), and activated nitriles (such as malononitrile).[3][7]

The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome and efficiency of these syntheses. Methodologies have evolved to include environmentally benign approaches such as using water as a solvent, employing reusable catalysts, and utilizing energy-efficient techniques like microwave and ultrasound irradiation.[5][8][9] These green chemistry approaches not only reduce the environmental impact but can also lead to improved yields and shorter reaction times.[5]

This document details three distinct and robust one-pot protocols for synthesizing substituted pyrazoles:

  • Protocol 1: Iodine-Catalyzed Three-Component Synthesis in Water. A green and efficient method for the synthesis of highly functionalized 5-aminopyrazoles.[4][8]

  • Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles. A rapid and high-yielding synthesis of fused pyrazole derivatives under solvent-free or aqueous conditions.[2][10]

  • Protocol 3: Microwave-Assisted One-Pot Synthesis from Chalcones. An efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles from in situ generated chalcone intermediates.[9][11]

Data Presentation

The following tables summarize the quantitative data from representative examples for each protocol, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Iodine-Catalyzed Three-Component Synthesis of 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles [4][8]

EntryAldehyde (Ar)Catalyst (mol%)SolventTemp (°C)Time (min)Yield (%)
14-OCH₃-C₆H₄I₂ (10)Water803095
24-NO₂-C₆H₄I₂ (10)Water804092
3C₆H₅I₂ (10)Water803590
44-Cl-C₆H₄I₂ (10)Water803594

Table 2: Ultrasound-Assisted Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [2]

EntryAldehyde (Ar)CatalystSolventPower (W)Time (min)Yield (%)
1C₆H₅PiperidineH₂ON/A2093
24-Cl-C₆H₄PiperidineH₂ON/A2092
34-NO₂-C₆H₄PiperidineH₂ON/A2590
42-Cl-C₆H₄PiperidineH₂ON/A2589

Note: While the original literature may have used conventional heating, ultrasound is a known method to accelerate these reactions.

Table 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones [9]

EntryAldehyde (Ar)HydrazineMicrowave Power (W)Time (min)Yield (%)
14-Cl-C₆H₄Phenylhydrazine4201098
24-OCH₃-C₆H₄Phenylhydrazine4201095
34-NO₂-C₆H₄Phenylhydrazine4201092
4C₆H₅Methylhydrazine4201085

Experimental Protocols

Protocol 1: Iodine-Catalyzed Three-Component Synthesis of 5-Aminopyrazoles in Water

This protocol describes an environmentally friendly one-pot synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles.[4][8]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and molecular iodine (10 mol%).

  • Add 5 mL of water to the flask.

  • Attach a reflux condenser and stir the mixture at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-40 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile.

Protocol_1_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde ReactionVessel One-Pot Reaction (80 °C, 30-40 min) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel Catalyst Iodine (I₂) Catalyst->ReactionVessel Solvent Water Solvent->ReactionVessel Workup Cooling & Precipitation ReactionVessel->Workup Purification Filtration & Recrystallization Workup->Purification Product Substituted Pyrazole Purification->Product

Caption: Workflow for Iodine-Catalyzed Pyrazole Synthesis.

Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines a rapid and efficient synthesis of pyrano[2,3-c]pyrazole derivatives via a one-pot, four-component reaction, which can be accelerated by ultrasound.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Piperidine (5 mol%)

  • Water (10 mL) or solvent-free

  • Ethanol (for recrystallization)

Equipment:

  • Erlenmeyer flask (50 mL)

  • Ultrasonic bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Add water (10 mL) and piperidine (5 mol%). For a solvent-free approach, omit the water.

  • Place the flask in an ultrasonic bath at room temperature and irradiate for 20-30 minutes. Alternatively, stir vigorously at room temperature.[2]

  • Monitor the reaction by TLC.

  • Upon completion, the solid product will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to yield the pure pyrano[2,3-c]pyrazole.

Protocol_2_Workflow Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate Reaction One-Pot Four-Component Reaction Reactants->Reaction Catalyst Piperidine Catalyst->Reaction Conditions Ultrasound / Stirring Room Temperature 20-30 min Reaction->Conditions Precipitation Product Precipitation Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation FinalProduct Pure Pyrano[2,3-c]pyrazole (after Recrystallization) Isolation->FinalProduct

Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol describes a rapid, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.[9]

Materials:

  • Hydrazine derivative (e.g., Phenylhydrazine) (0.3 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate) (0.3 mmol)

  • Aromatic aldehyde (0.3 mmol)

Equipment:

  • Microwave synthesis reactor vial (10 mL)

  • Microwave synthesizer

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reactor vial, add the hydrazine derivative (0.3 mmol), β-ketoester (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Seal the vial.

  • Place the vial in the microwave synthesizer and irradiate at 420 W for 10 minutes.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product is obtained directly.

  • Purify the product by silica gel column chromatography to obtain the pure 4-arylidenepyrazolone derivative.

Protocol_3_Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output Hydrazine Hydrazine Derivative OnePot One-Pot Reaction Hydrazine->OnePot Ketoester β-Ketoester Ketoester->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Microwave Microwave Irradiation (Solvent-Free) OnePot->Microwave conditions Product Substituted Pyrazolone Microwave->Product yields

Caption: Logical Flow of Microwave-Assisted Synthesis.

References

Application of 5-Hydroxy-1-methylpyrazole as a Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methylpyrazole is a critical heterocyclic intermediate in the synthesis of modern herbicides. Its unique chemical structure serves as a versatile scaffold for the development of potent herbicidal active ingredients. Herbicides derived from this intermediate, such as those belonging to the pyrazole class, are known for their efficacy in controlling a broad spectrum of weeds in various crops. These compounds typically function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into a representative herbicide, along with data on its efficacy and the mechanism of action of the resulting herbicidal compounds.

Data Presentation

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below is a summary of quantitative data from representative synthetic methods.

Method ReferenceStarting MaterialsKey ReagentsYield (%)Purity (%)Analysis Method
CN112574111A[1]Dimethyl malonate, Dimethylformamide, Alkylating agentMethylhydrazine, Sulfuric acid92.397.3Not Specified
ChemicalBook[2]Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylateSodium hydroxide, Hydrochloric acid98.096.5HPLC
JPS58140073A[3]1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl esterMineral acid (e.g., HCl)≥80Not SpecifiedNot Specified
Herbicidal Activity of Pyrazole-based HPPD Inhibitors

The following table summarizes the herbicidal activity of pyrazole-based herbicides, which are structurally related to compounds derived from this compound.

Herbicide/CompoundTarget Weed(s)Application Rate (g ai/ha)Control Efficacy (%)IC50/EC50Reference
Pyrazole Analog (A1, A3, A4, A17, A20, A25)Chenopodium serotinum, Stellaria media, Brassica juncea37.5ExcellentNot Specified[4]
Pyrazole Analog (11a, 11b)Stellaria media150100Not Specified[5]
Pyrasulfotole + BromoxynilSicklepod233 - 28735 - 78Not Specified[6]
HPPD-IN-1Arabidopsis thaliana HPPD--0.248 µM (IC50)[7]
FenquinotrioneRice and Arabidopsis thaliana HPPD--27.2 nM and 44.7 nM (IC50) respectively[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate[2]

Materials:

  • Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Anhydrous ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Dissolve 22 g of sodium hydroxide in 300 mL of water in a round-bottom flask.

  • Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the solution.

  • Stir the reaction mixture at 40°C for 3 hours.

  • Cool the mixture to room temperature.

  • Slowly add 55 mL of concentrated hydrochloric acid dropwise.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • Add 200 mL of anhydrous ethanol to the residue and stir thoroughly.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the white solid product, this compound.

Expected Outcome:

  • Yield: Approximately 24 g (98.0%)[2]

  • Purity: 96.50% (as determined by HPLC)[2]

Protocol 2: General Synthesis of a Pyrazole-based Herbicide (Pyrasulfotole) via Acylation of a Hydroxypyrazole Intermediate[8]

Note: This protocol describes the synthesis of Pyrasulfotole from 5-hydroxy-1,3-dimethylpyrazole, a close analog of this compound. The same principle of acylation can be applied.

Materials:

  • 5-Hydroxy-1,3-dimethylpyrazole

  • 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride

  • Triethylamine or another suitable base

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-hydroxy-1,3-dimethylpyrazole and a suitable base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final herbicide.

Mandatory Visualizations

Synthesis_of_5_Hydroxy_1_methylpyrazole Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate Intermediate Intermediate Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate->Intermediate Hydrolysis NaOH, H2O, 40°C NaOH, H2O, 40°C This compound This compound Intermediate->this compound Decarboxylation HCl, Reflux HCl, Reflux

Caption: Synthesis of this compound.

Herbicide_Synthesis_Workflow 5-Hydroxy-1-methylpyrazole_Derivative 5-Hydroxy-1,3-dimethylpyrazole Reaction Acylation 5-Hydroxy-1-methylpyrazole_Derivative->Reaction Acylating_Agent 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoyl chloride Acylating_Agent->Reaction Herbicide Pyrasulfotole Reaction->Herbicide

Caption: General workflow for herbicide synthesis.

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate HPPD_Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) p_Hydroxyphenylpyruvate->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plastoquinone_Tocopherols Plastoquinone & Tocopherols (Carotenoid Biosynthesis) Homogentisate->Plastoquinone_Tocopherols Photosynthesis Photosynthesis Plastoquinone_Tocopherols->Photosynthesis Bleaching_Death Bleaching & Plant Death Photosynthesis->Bleaching_Death Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->Inhibition

Caption: Mechanism of action of pyrazole herbicides.

References

Application Notes & Protocols: The Utility of Pyrazole Derivatives in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the significant role pyrazole derivatives play in modern agrochemical research and development. This document details their diverse applications, presents key performance data, outlines experimental protocols for their evaluation, and visualizes relevant biological and experimental workflows.

Introduction to Pyrazole Derivatives in Agrochemicals

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a crucial scaffold in the design of novel agrochemicals. The structural versatility of the pyrazole ring allows for extensive chemical modification, leading to the development of compounds with a wide range of biological activities. These derivatives have been successfully commercialized as fungicides, insecticides, herbicides, and plant growth regulators. Their efficacy often stems from their ability to inhibit specific enzymes or disrupt critical biological pathways in pests, weeds, and pathogens.

Key Applications and Mechanisms of Action

Pyrazole derivatives have demonstrated remarkable success across various classes of agrochemicals:

  • Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, such as penthiopyrad, fluxapyroxad, and benzovindiflupyr, function by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to fungal cell death.

  • Insecticides: Pyrazole insecticides, like fipronil and chlorantraniliprole, target the nervous system of insects. Fipronil, for instance, is a potent blocker of the GABA-gated chloride channels, leading to central nervous system toxicity in insects. Chlorantraniliprole, on the other hand, activates ryanodine receptors, causing uncontrolled release of calcium and resulting in muscle paralysis and death.

  • Herbicides: Pyrazole-containing herbicides often act by inhibiting key enzymes in plant biosynthetic pathways. For example, some derivatives are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis. This inhibition leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death. Other pyrazole herbicides target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Quantitative Data on Pyrazole Derivative Efficacy

The following tables summarize the biological activity of representative pyrazole derivatives against various agricultural pests and pathogens.

Table 1: Fungicidal Activity of Pyrazole Derivatives against Various Plant Pathogens

CompoundTarget PathogenBioassay TypeEC50 (µg/mL)Reference
PenthiopyradBotrytis cinereaMycelial Growth Inhibition0.03
FluxapyroxadSeptoria triticiSpore Germination Inhibition0.015
BenzovindiflupyrCercospora sojinaIn vitro Fungicidal Assay0.008
PyrazophosErysiphe graminisGreenhouse Assay1.2

Table 2: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget InsectBioassay TypeLC50 (µg/mL)Reference
FipronilAphis gossypiiLeaf-dip Bioassay0.12
ChlorantraniliprolePlutella xylostellaDiet Incorporation0.003
TebufenpyradTetranychus urticaeSpray Application2.5

Table 3: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget WeedBioassay TypeIC50 (µM)Reference
TopramezoneEchinochloa crus-galliWhole Plant Assay0.5
PyrasulfotoleAmaranthus retroflexusRoot Growth Inhibition1.8
PinoxadenAvena fatuaSeedling Emergence0.05

Detailed Experimental Protocols

This section provides standardized protocols for the synthesis and biological evaluation of pyrazole derivatives.

General Protocol for the Synthesis of a Pyrazole Carboxamide Derivative

This protocol describes a common method for synthesizing pyrazole carboxamides, a class of compounds frequently used as fungicides.

Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrazole carboxamide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC₅₀ (half-maximal effective concentration) of a pyrazole derivative against a target fungus.

Materials:

  • Pure pyrazole derivative

  • Target fungal species (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the pyrazole derivative (e.g., 10 mg/mL) in DMSO.

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to 50-55 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • Data Analysis:

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value from the dose-response data.

Visualizing Workflows and Pathways

The following diagrams illustrate a typical workflow for agrochemical discovery and a simplified representation of the SDHI fungicide mechanism of action.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Development & Field Trials cluster_3 Product a Target Identification b Lead Compound (Pyrazole Scaffold) a->b c Chemical Synthesis & Modification b->c d Compound Library c->d e High-Throughput Screening d->e f In Vitro Bioassays (EC50/IC50) e->f g Lead Optimization f->g h Greenhouse Testing g->h i Field Trials h->i j Toxicology & Environmental Impact Assessment i->j k Registration j->k l Commercial Agrochemical k->l

Caption: Agrochemical discovery and development workflow for pyrazole derivatives.

cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Binds to fumarate Fumarate sdhi Pyrazole SDHI Fungicide (e.g., Penthiopyrad) sdhi->sdh Inhibits sdh->fumarate Catalyzes q Ubiquinone (Q) sdh->q Reduces qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP Production (Blocked) complex_iii->atp

Caption: Mechanism of action for pyrazole SDHI fungicides.

Application Notes and Protocols for Purity Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical methodologies for the robust characterization of pyrazole derivative purity. Adherence to these methods is critical for ensuring the quality, safety, and efficacy of these widely used pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pyrazole derivatives by separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.[2][3]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 0.5 mg/mL) prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system filter_sol Filter Solutions (0.22 µm syringe filter) prep_sample->filter_sol filter_sol->hplc_system inject Inject Sample/Standard (e.g., 10 µL) hplc_system->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV/PDA Detection (e.g., 220 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report COX2_Pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_prostanoids Prostanoids cluster_effects Physiological Effects membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic->cox2 prostaglandin_h2 Prostaglandin H2 (PGH2) cox1->prostaglandin_h2 cox2->prostaglandin_h2 pg_cox1 Prostaglandins (e.g., PGE2, PGI2, TXA2) prostaglandin_h2->pg_cox1 pg_cox2 Prostaglandins (e.g., PGE2) prostaglandin_h2->pg_cox2 effect_cox1 GI Protection Platelet Aggregation pg_cox1->effect_cox1 effect_cox2 Pain Inflammation Fever pg_cox2->effect_cox2 celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Selective Inhibition

References

Application Notes and Protocols for Investigating 5-Hydroxy-1-methylpyrazole in Novel Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 5-Hydroxy-1-methylpyrazole as a potential anti-inflammatory agent. Due to the limited direct experimental data on this specific compound, this document leverages established findings on structurally related pyrazole derivatives to propose a rational workflow for its evaluation. The protocols detailed below are standard methods for assessing anti-inflammatory potential.

Introduction to Pyrazoles in Inflammation

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, particularly as anti-inflammatory agents.[1][2][3][4][5] The anti-inflammatory effects of many pyrazole-containing drugs, such as Celecoxib, are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[6][7][8] Specifically, selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Postulated Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound and its analogs can potentially reduce the production of these pro-inflammatory mediators. Some pyrazole derivatives have also been shown to inhibit lipoxygenase (LOX) and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4][9]

digraph "COX_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX_Enzymes" [label="COX-1 / COX-2\nEnzymes", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins (PGs)\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation" [label="Inflammation\nPain, Fever", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5_HMP" [label="this compound\n(Proposed Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_Enzymes" [arrowhead=vee, color="#34A853"]; "COX_Enzymes" -> "Prostaglandins" [arrowhead=vee, color="#34A853"]; "Prostaglandins" -> "Inflammation" [arrowhead=vee, color="#34A853"]; "5_HMP" -> "COX_Enzymes" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }

Figure 1: Proposed mechanism of action for this compound via COX inhibition.

Quantitative Data on Representative Pyrazole Derivatives

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives to provide a benchmark for evaluating this compound.

Compound Assay Target IC50 (µM) Inhibition (%) Dose (mg/kg) Reference
3-(trifluoromethyl)-5-arylpyrazoleIn vitroCOX-20.02--[1]
3-(trifluoromethyl)-5-arylpyrazoleIn vitroCOX-14.5--[1]
Pyrazole-Thiazole HybridIn vitroCOX-20.03--[1]
Pyrazole-Thiazole HybridIn vitro5-LOX0.12--[1]
Compound 2g (a pyrazole derivative)In vitroLipoxygenase80--[4]
5u (a hybrid pyrazole analogue)In vivo (Carrageenan-induced paw edema)--80.63%-[10]
5s (a hybrid pyrazole analogue)In vivo (Carrageenan-induced paw edema)--78.09%-[10]
Pyrazolo-pyrimidineIn vitroCOX-20.015--[1]
3,5-diarylpyrazolesIn vitroCOX-20.01--[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideIn vivo (Carrageenan-induced paw edema)--High10[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [label="Start: Synthesize and\nCharacterize 5-HMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Assays", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "COX_Assay" [label="COX-1/COX-2 Inhibition Assay", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytokine_Assay" [label="LPS-stimulated Cytokine\nProduction Assay (e.g., in RAW 264.7 cells)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "In_Vivo" [label="In Vivo Models", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Paw_Edema" [label="Carrageenan-Induced Paw Edema\nin Rodents", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis and\nStructure-Activity Relationship (SAR) Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "In_Vitro"; "In_Vitro" -> "COX_Assay"; "In_Vitro" -> "Cytokine_Assay"; "COX_Assay" -> "In_Vivo"; "Cytokine_Assay" -> "In_Vivo"; "In_Vivo" -> "Paw_Edema"; "Paw_Edema" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: General experimental workflow for evaluating anti-inflammatory potential.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.[8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2)

  • Indomethacin (positive control for COX-1/COX-2)

  • DMSO (vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA detection kit for PGE2

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages.[1][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • MTT reagent for cell viability assay

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates (96-well and 24-well)

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates for viability assay and 24-well plates for cytokine measurement. Allow cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control group and an LPS-only group should be included.

  • After 24 hours, collect the cell culture supernatants for cytokine analysis.

  • Assess cell viability in the 96-well plate using the MTT assay to ensure the observed effects are not due to cytotoxicity.

  • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits following the manufacturer's protocols.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-only group.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[7][13]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and treatment groups with different doses of this compound.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the increase in paw volume (edema) as Vt - V0.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Conclusion

The provided application notes and protocols offer a structured approach for the preclinical evaluation of this compound as a potential anti-inflammatory drug candidate. By systematically performing in vitro and in vivo studies, researchers can elucidate its mechanism of action, determine its efficacy, and establish a foundation for further development. The data from related pyrazole compounds suggest that this compound holds promise as a subject for anti-inflammatory research.

References

Utilizing Pyrazole Scaffolds for Medicinal Chemistry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This has resulted in the successful development of numerous FDA-approved drugs containing the pyrazole motif, including the anti-inflammatory drug Celecoxib, the anti-cancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][4]

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and application of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anticancer, anti-inflammatory, and neuroprotective agents. Detailed experimental protocols and quantitative biological data are presented to guide researchers in this promising area of drug discovery.

I. Synthesis of Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic methodologies. The Knorr pyrazole synthesis is a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8][9]

Experimental Protocol: Knorr Pyrazole Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles, which are common motifs in medicinally active compounds.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in ethanol.

  • Addition of Reagents: Add the substituted hydrazine hydrochloride (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 4-16 hours.[10] The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1,3,5-trisubstituted pyrazole.

II. Biological Evaluation of Pyrazole Derivatives

The diverse biological activities of pyrazole compounds necessitate a range of assays to evaluate their therapeutic potential. Below are detailed protocols for assessing anticancer, anti-inflammatory, and neuroprotective activities.

A. Anticancer Activity

Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including those regulated by protein kinases.[2][3][10] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13][15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

B. Anti-inflammatory Activity

Pyrazole derivatives, such as Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][16][17] The carrageenan-induced paw edema model in rodents is a classic in vivo assay to screen for acute anti-inflammatory activity.[2][18][19][20][21]

Objective: To evaluate the in vivo anti-inflammatory effect of pyrazole derivatives.

Materials:

  • Wistar or Sprague-Dawley rats (180-250 g)

  • Lambda-carrageenan (1% w/v in saline)

  • Test pyrazole compounds

  • Reference drug (e.g., Indomethacin, 10 mg/kg)[18]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital caliper

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital caliper at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

C. Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole scaffolds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22] Their neuroprotective effects can be evaluated in vitro by assessing their ability to protect neuronal cells from toxins or inflammatory insults.[15][22][23]

Objective: To assess the ability of pyrazole derivatives to protect neuronal cells from neurotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Microglial cell line (e.g., BV2) or monocytic cell line (e.g., THP-1)

  • Neurotoxin (e.g., lipopolysaccharide (LPS) for activating microglia)

  • Cell culture reagents

  • MTT assay reagents (as described above)

Procedure:

  • Co-culture or Conditioned Medium Setup:

    • Conditioned Medium: Culture microglial or monocytic cells and stimulate them with LPS in the presence or absence of the test pyrazole compounds for 24 hours.[15] Collect the cell-free supernatant (conditioned medium).

  • Neuronal Cell Treatment: Seed the neuronal cells in a 96-well plate. After 24 hours, replace the medium with the conditioned medium from the microglial/monocytic cells.

  • Incubation: Incubate the neuronal cells with the conditioned medium for 48-72 hours.[15]

  • Viability Assessment: Assess the viability of the neuronal cells using the MTT assay as described previously.

  • Data Analysis: Compare the viability of neuronal cells treated with conditioned medium from LPS-stimulated microglia (with and without pyrazole compounds) to control conditions. An increase in viability in the presence of the pyrazole compound indicates a neuroprotective effect.

III. Quantitative Data Summary

The following tables summarize the biological activities of representative pyrazole-based compounds from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazole Derivatives
CompoundTarget/Cell LineIC50Reference
Compound 3f JAK13.4 nM[3]
JAK22.2 nM[3]
JAK33.5 nM[3]
Compound 11b HEL cell line0.35 µM[3]
K562 cell line0.37 µM[3]
ZM447439 Aurora A~100 nM[24]
Aurora B~100 nM[24]
Barasertib A549 cell line7 nM[25]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
CompoundTargetIC50 / SIReference
Celecoxib COX-2SI: 78.06[16]
Compound 5u COX-2SI: 74.92[16]
Compound 5s COX-2SI: 72.95[16]
Compound 5f COX-2IC50: 1.50 µM[17]
Compound 6f COX-2IC50: 1.15 µM[17]

*SI (Selectivity Index) = IC50 (COX-1) / IC50 (COX-2)

Table 3: Neuroprotective Activity of Pyrazole Derivatives
CompoundAssayActivityReference
Compound 6g IL-6 suppression in BV2 cellsIC50: 9.562 µM[22]

IV. Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations are created using the DOT language.

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Library_Design Library Design (SAR, Docking) Synthesis Pyrazole Synthesis (e.g., Knorr) Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., In vitro assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., In vivo models) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection ADMET_Profiling ADMET Profiling Lead_Selection->ADMET_Profiling SAR_Expansion SAR Expansion ADMET_Profiling->SAR_Expansion Candidate_Selection Candidate Selection SAR_Expansion->Candidate_Selection

Caption: A generalized workflow for the discovery and development of pyrazole-based drug candidates.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.[3][26][27][28][29]

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) Aurora_Kinase Aurora Kinase (A, B) Mitotic_Events Proper Mitotic Events (Spindle Assembly, Chromosome Segregation) Aurora_Kinase->Mitotic_Events Phosphorylation & Activation Apoptosis Apoptosis Aurora_Kinase->Apoptosis Inhibition of Cell_Division Normal Cell Division Mitotic_Events->Cell_Division Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Barasertib) Pyrazole_Inhibitor->Aurora_Kinase Inhibition

Caption: Simplified overview of the role of Aurora kinases in mitosis and their inhibition by pyrazole compounds.[5][24][25][30][31]

These application notes and protocols provide a foundational guide for researchers venturing into the medicinal chemistry of pyrazole scaffolds. The versatility in synthesis and the wide range of biological activities make pyrazoles a highly attractive starting point for the development of novel therapeutics.

References

Application Notes and Protocols: Laboratory-Scale Preparation of 1-Methyl-5-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-5-hydroxypyrazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly herbicides.[1][2] Its efficient laboratory-scale preparation is crucial for further research and development. This document provides detailed protocols for the synthesis of 1-methyl-5-hydroxypyrazole, focusing on a common and effective method involving the hydrolysis and decarboxylation of an ester precursor.

Synthesis Pathway Overview

The described method is a two-step process starting from ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate. The first step involves the saponification of the ester to a carboxylic acid using a base, followed by acidification and subsequent decarboxylation under reflux to yield the final product, 1-methyl-5-hydroxypyrazole.

Experimental Protocols

Method 1: From Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate

This protocol is adapted from a procedure described in the chemical literature, which reports a high yield and purity.[3]

Materials:

  • Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Hydrolysis (Saponification)

  • In a suitable round-bottom flask, dissolve 22 g of sodium hydroxide in 300 mL of water.

  • To this solution, add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.

  • Stir the mixture at 40°C for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

Step 2: Decarboxylation and Isolation

  • Slowly add 55 mL of concentrated hydrochloric acid dropwise to the cooled reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reflux, remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 200 mL of anhydrous ethanol and stir thoroughly to precipitate any inorganic salts.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product is a white solid.[3]

Method 2: From Diethyl Ethoxymethylenemalonate and Methylhydrazine

This method involves a cyclization reaction followed by hydrolysis and decarboxylation.[2]

Materials:

  • Diethyl ethoxymethylenemalonate

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Concentrated hydrochloric acid (HCl)

  • Pyrrolidine (or other base)

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a round-bottom flask at room temperature, add 6.49 g (30 mmol) of diethyl ethoxymethylenemalonate.

  • Slowly add 2.34 g (33 mmol) of pyrrolidine and allow the reaction to proceed at 25°C for 3 hours.

  • Slowly add 4.49 g of a 40% aqueous solution of methylhydrazine (containing 39 mmol of methylhydrazine) dropwise to the reaction mixture, maintaining the temperature at 25°C. Let the reaction proceed for 5 hours.

  • Slowly add 15 mL of concentrated hydrochloric acid (37% mass fraction) dropwise. A yellow solid may precipitate and then redissolve.

  • Heat the reaction mixture to reflux in an oil bath at 100°C for 6 hours.

  • The product can then be isolated from the reaction mixture, which may involve extraction and purification steps that are not fully detailed in the source.

Data Presentation

Table 1: Quantitative Data for Method 1

ParameterValueReference
Starting MaterialEthyl 1-methyl-5-hydroxypyrazole-4-carboxylate[3]
Amount of Starting Material42.5 g[3]
Amount of NaOH22 g[3]
Amount of conc. HCl55 mL[3]
Reaction Temperature (Hydrolysis)40°C[3]
Reaction Time (Hydrolysis)3 hours[3]
Reaction Condition (Decarboxylation)Reflux[3]
Reaction Time (Decarboxylation)3 hours[3]
Final Product Mass24 g[3]
Yield98.0%[3]
Purity (HPLC)96.50%[3]

Table 2: Physical and Chemical Properties of 1-Methyl-5-hydroxypyrazole

PropertyValueReference
Molecular FormulaC4H6N2O[1]
Molecular Weight98.1 g/mol [1]
AppearanceWhite to Orange to Green powder/crystal[1]
Melting Point110-114 °C[1]
Boiling Point (Predicted)217.7±13.0 °C[1]
pKa (Predicted)9.07±0.23[1]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

  • Methylhydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • The final product, 1-methyl-5-hydroxypyrazole, is classified as an irritant and may cause serious eye damage.[1] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation & Isolation start Dissolve NaOH in Water add_ester Add Ethyl 1-methyl-5- hydroxypyrazole-4-carboxylate start->add_ester heat_stir Stir at 40°C for 3h add_ester->heat_stir cool Cool to Room Temperature heat_stir->cool add_hcl Add conc. HCl cool->add_hcl reflux Reflux for 3h add_hcl->reflux evaporate Remove Solvent (Rotovap) reflux->evaporate add_etoh Add Anhydrous Ethanol & Stir evaporate->add_etoh filter Filter Precipitate add_etoh->filter concentrate Concentrate Filtrate filter->concentrate product Final Product: 1-Methyl-5-hydroxypyrazole concentrate->product

Caption: Workflow for the synthesis of 1-methyl-5-hydroxypyrazole.

References

Application Notes and Protocols for the Analysis of Pyrazole Reaction Mixtures by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate analysis of pyrazole reaction mixtures is crucial for quality control, process optimization, and regulatory compliance. The synthesis of pyrazoles can often result in complex mixtures containing the desired product, starting materials, intermediates, and byproducts such as regioisomers.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the separation, identification, and quantification of components in these mixtures.

This document provides detailed application notes and experimental protocols for the analysis of pyrazole reaction mixtures using both HPLC and GC methods.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique well-suited for the analysis of a wide range of pyrazole derivatives, including those that are non-volatile or thermally labile.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these compounds.[4][5]

Application Note: Analysis of Pyrazole Derivatives by Reversed-Phase HPLC

This application note describes a stability-indicating RP-HPLC method for the quantification of pyrazole derivatives, which can also be employed to separate the analyte from potential degradation products and reaction byproducts.[6]

Chromatographic Conditions:

The selection of chromatographic conditions is critical for achieving optimal separation. A C18 column is frequently used for the separation of pyrazole compounds.[5][6] The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape.[4][5][6]

Experimental Protocol: HPLC Quantification of Pyrazole Derivatives

This protocol outlines the steps for preparing solutions and performing the HPLC analysis.

1. Reagents and Materials:

  • Pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[6]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 75:25 v/v) containing 0.1% TFA. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.[6]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of a suitable solvent like methanol in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[6]

3. Sample Preparation:

  • Reaction Mixture: Accurately weigh a specific amount of the crude reaction mixture, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a final concentration within the linearity range of the method.[6]

  • Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of each working standard solution and the sample solution into the chromatograph.[6]

  • Record the chromatograms and measure the peak areas for the analytes.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the pyrazole product and byproducts in the sample solution from the calibration curve.[6]

Quantitative Data Summary for HPLC Methods:

ParameterMethod 1Method 2Method 3
Analyte Pyrazoline Derivative5-Hydrazinyl-4-phenyl-1H-pyrazolePyrazole
Column Eclipse XBD-C18 (250 mm x 4.6 mm, 5 µm)[5]C18 (250 mm x 4.6 mm, 5 µm)[6]Newcrom R1
Mobile Phase 0.1% TFA in Water: Methanol (20:80 v/v)[5]Acetonitrile: 0.1% TFA in Water (75:25 v/v)[6]Acetonitrile, Water, and Phosphoric Acid[4]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]Not Specified
Detection Wavelength 206 nm[5]237 nm[6]Not Specified
Column Temperature 25 ± 2°C[5]40°C[6]Not Specified
Linearity Range 50 - 150 µg/mL[5]2.5 - 50 µg/mL[6]Not Specified
Correlation Coefficient (r²) 0.9995[5]> 0.999[6]Not Specified
Limit of Detection (LOD) Not Specified2.43 µg/mL[6]Not Specified
Limit of Quantification (LOQ) Not Specified7.38 µg/mL[6]Not Specified

Section 2: Gas Chromatography (GC) Methods

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives.[1][4] It provides excellent separation and allows for the identification and quantification of individual isomers even in complex matrices.[4]

Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures

The synthesis of pyrazoles using unsymmetrical starting materials often leads to the formation of regioisomers, which can be challenging to separate and accurately quantify due to their similar physicochemical properties.[1] This application note details a robust GC-MS method for the separation and quantification of pyrazole isomers in complex industrial mixtures.[1]

Experimental Protocol: GC-MS Analysis of Pyrazole Reaction Mixtures

This protocol provides the instrumental parameters for the separation and detection of pyrazole isomers.[1]

1. Reagents and Materials:

  • Pyrazole mixture sample

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Internal Standard (IS) solution (e.g., a compound with similar properties to the analytes but not present in the sample)

  • Helium (carrier gas)

2. Sample Preparation:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole reaction mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This solvent combination helps to dissolve a wider range of potential impurities.[1]

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.[1]

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL[1]

  • Injection Mode: Split (e.g., split ratio 20:1, adjust as needed based on concentration).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Quantitative Data Summary for GC Methods:

ParameterMethod 1
Analyte Pyrazole Isomers
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injector Temperature 250 °C[1]
Injection Mode Split (20:1)[1]
Carrier Gas Helium (1.2 mL/min)[1]
Oven Program 80°C (2 min), then 5°C/min to 150°C, then 20°C/min to 250°C (5 min)[1]
Detector Mass Spectrometer (MS)

Section 3: Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a pyrazole reaction mixture, from sample receipt to final data analysis and reporting.

G General Workflow for Pyrazole Reaction Mixture Analysis cluster_prep Sample Preparation cluster_data Data Processing and Reporting Sample Receive Pyrazole Reaction Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through Syringe Filter Dilute->Filter HPLC HPLC Analysis (RP-HPLC, UV Detection) Filter->HPLC For non-volatile or thermally labile compounds GC GC-MS Analysis (Capillary GC, MS Detection) Filter->GC For volatile or semi-volatile compounds Integrate Peak Integration and Identification HPLC->Integrate GC->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Analysis Report Quantify->Report

Caption: Workflow for Pyrazole Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-Hydroxypyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-methyl-5-hydroxypyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-methyl-5-hydroxypyrazole.

Issue ID Problem Potential Causes Recommended Solutions
YLD-001 Low Overall Yield - Incomplete reaction during cyclization.- Suboptimal temperature control.- Inefficient hydrolysis or decarboxylation.- Product loss during workup and purification.- Ensure dropwise addition of reagents, especially at the beginning of the reaction, to control exothermic processes.[1][2]- For the cyclization step, consider a period of stirring at room temperature followed by reflux to drive the reaction to completion.[2]- For the hydrolysis and decarboxylation step using mineral acids, ensure a sufficient reaction time (e.g., 6 hours) at reflux.[3]- Optimize extraction solvents and minimize transfer steps to reduce mechanical loss.
PUR-001 Product is an Oil or Difficult to Solidify - Presence of unreacted starting materials or solvent.- Formation of isomeric byproducts.- Insufficient cooling during precipitation.- Ensure complete removal of reaction solvents under reduced pressure.[4][5]- Use a robust purification method like column chromatography if recrystallization is ineffective.[6]- During precipitation, stir the mixture vigorously with a glass rod after adding an anti-solvent (like diethyl ether) and cool thoroughly in an ice-water bath.[7]
RXN-001 Side Reactions or Impurity Formation - Incorrect regioselectivity during the initial condensation.- Thermal decomposition at excessively high temperatures.- The reaction's regioselectivity is typically governed by the higher reactivity of the ketone over the ester group with the more nucleophilic nitrogen of methylhydrazine.[1] Maintaining a low initial reaction temperature (e.g., 0°C) can enhance this selectivity.[2]- Avoid excessively high temperatures during reflux; use a heating mantle or oil bath for precise temperature control.[3][7]
PST-001 Product is Hygroscopic and Difficult to Dry - Inherent property of the compound.- Residual hydrophilic solvents or salts.- Dry the final product under vacuum.- Wash the purified crystals with a small amount of a cold, non-polar solvent like diethyl ether to remove residual hydrophilic impurities before final drying.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1-methyl-5-hydroxypyrazole?

A1: The most prevalent methods start from:

  • A β-ketoester like ethyl acetoacetate and methylhydrazine. This is a classic approach based on the Knorr pyrazole synthesis.[1][7]

  • Diethyl ethoxymethylenemalonate and methylhydrazine. This route leads to an intermediate that is subsequently hydrolyzed and decarboxylated.[2][3]

  • Dimethyl malonate, a formamide (like DMF), and an alkylating agent, followed by reaction with methylhydrazine.[8]

Q2: How can I improve the purity of my final product?

A2: Purification is critical for obtaining high-purity 1-methyl-5-hydroxypyrazole. The recommended methods are:

  • Recrystallization: This is a common and effective method. Ethanol is often a suitable solvent.[7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel can be employed.[6]

  • Pulping/Washing: Washing the crude solid with a cold solvent, such as diethyl ether or ethanol, can remove more soluble impurities.[4][5][7]

Q3: What is the expected yield for the synthesis of 1-methyl-5-hydroxypyrazole?

A3: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields are often high:

  • The hydrolysis and decarboxylation of an intermediate ester can achieve yields as high as 98%.[4][5]

  • Synthesis via the reaction of 1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl ester with a mineral acid can result in yields of 80% or higher.[2]

  • A multi-step synthesis starting from dimethyl malonate has been reported with an overall yield of 92.3%.[8]

Q4: Are there any critical safety precautions to consider?

A4: Yes. Methylhydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving this reagent can be exothermic and require careful temperature control, especially during addition.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic protocols for 1-methyl-5-hydroxypyrazole and its precursors.

Route Starting Materials Key Reagents/Solvents Temp (°C) Time (h) Yield (%) Purity (%) Reference
A Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylateNaOH, HCl, Ethanol40 then reflux3 + 398.096.5 (HPLC)[4][5]
B Diethyl ethoxymethylenemalonate, MethylhydrazineEthanol, HCl0 to reflux1 + 1 + 6≥80-[2][3]
C Dimethyl malonate, DMF, Dimethyl sulfate, MethylhydrazineToluene, N,N-diisopropylethylamine, H₂SO₄60-70 then 655 + 892.397.3[8]

Experimental Protocols

Protocol A: From Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate[4][5]

This protocol involves the hydrolysis of the ester followed by decarboxylation.

  • Hydrolysis: Dissolve sodium hydroxide (22 g) in water (300 mL). Add ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (42.5 g) to the solution. Stir the reaction mixture for 3 hours at 40°C.

  • Cooling: Cool the mixture to room temperature.

  • Decarboxylation: Slowly add concentrated hydrochloric acid (55 mL) dropwise. After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

  • Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Purification: Add anhydrous ethanol (200 mL) to the residue and stir thoroughly. Collect the precipitate (inorganic salts) by filtration. Concentrate the filtrate under reduced pressure to obtain the white solid product.

Protocol B: From Diethyl Ethoxymethylenemalonate and Methylhydrazine[2]

This protocol involves a cyclization reaction followed by hydrolysis and decarboxylation.

  • Cyclization: In a suitable reaction vessel, cool a solution of ethanol (600 mL) and diethyl ethoxymethylenemalonate (216.2 g, 1.0 mol) to below 0°C.

  • Reagent Addition: While maintaining the temperature below 0°C, add methylhydrazine (46 g, 1.0 mol) dropwise.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, followed by 1 hour at reflux. This yields the intermediate, 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester.

  • Hydrolysis & Decarboxylation: To the intermediate, add a mineral acid (e.g., hydrochloric acid, 1-10 molar equivalents) and water. Heat the mixture to reflux to achieve simultaneous hydrolysis and decarboxylation, yielding 1-methyl-5-hydroxypyrazole.

  • Neutralization & Isolation: After cooling, neutralize the reaction mixture. The product can then be isolated via extraction and removal of the solvent.

Visualizations

Synthesis Pathway (Knorr Condensation)

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product EAA Ethyl Acetoacetate Condensation Condensation EAA->Condensation MH Methylhydrazine MH->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization - H₂O, - EtOH Product 1-Methyl-5-hydroxypyrazole Cyclization->Product

Caption: Knorr pyrazole synthesis pathway for 1-methyl-5-hydroxypyrazole.

Troubleshooting Workflow

G Start Experiment Complete CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield Issue (YLD-001) CheckYield->LowYield No ImpureProduct Impurity Issue (PUR-001) CheckPurity->ImpureProduct No Success Successful Synthesis CheckPurity->Success Yes OptimizeTemp Optimize Reaction Temperature & Time LowYield->OptimizeTemp ImproveWorkup Improve Workup/ Purification ImpureProduct->ImproveWorkup OptimizeTemp->Start ImproveWorkup->Start

Caption: Troubleshooting workflow for synthesis optimization.

Parameter Relationships to Yield

G cluster_params Reaction Parameters Yield Final Yield Temp Temperature Control Temp->Yield Affects rate & side reactions Time Reaction Time Time->Yield Affects completion Purity Reagent Purity Purity->Yield Affects side reactions Workup Workup Efficiency Workup->Yield Affects product loss

Caption: Key parameter influence on final product yield.

References

Technical Support Center: Purification of 5-Hydroxy-1-methylpyrazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydroxy-1-methylpyrazole by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. Based on solubility data, alcohols are generally good solvents for this compound. Ethanol is frequently cited in literature for the purification of this compound and its derivatives.[1][2][3][4] Methanol is another suitable option, as this compound is soluble in it.[1] For a single-solvent recrystallization, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.

In cases where a single solvent does not provide optimal results, a mixed-solvent system can be employed.[5][6] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (an anti-solvent, e.g., water or a non-polar solvent like hexane) dropwise until turbidity is observed. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. For this compound, with a melting point of 110-114°C, this can be a common issue. Here are several strategies to prevent this:

  • Lower the Supersaturation Level: Add a small amount of additional hot solvent to the solution to decrease the concentration of the solute.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.

  • Solvent System Modification: If using a mixed-solvent system, altering the ratio of the solvents can be effective. Sometimes, switching to a different solvent system entirely is necessary.

  • Seed Crystals: Introducing a small, pure crystal of this compound (a seed crystal) can induce crystallization at a temperature below the compound's melting point.

Q3: I am getting a very low yield after recrystallization. How can I improve it?

A3: A low yield can be due to several factors. To improve the recovery of your purified this compound, consider the following:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[7]

  • Thorough Cooling: Ensure the solution is adequately cooled to allow for maximum crystal formation. An ice bath is often used for this purpose after the solution has slowly reached room temperature.

  • Solvent Choice: The solubility profile of the compound in the chosen solvent is crucial. A solvent with a large difference in solubility between hot and cold temperatures will give a better yield.

  • Avoid Premature Filtration: Do not rush the cooling and crystallization process. Allow sufficient time for the crystals to form before filtration.

Q4: My purified crystals are colored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, use activated charcoal sparingly as it can also adsorb some of the desired product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.
Crystallization happens too quickly, trapping impurities. 1. The solution is too concentrated.2. The cooling process is too rapid.1. Reheat the solution and add a small amount of additional hot solvent.2. Allow the solution to cool more slowly at room temperature before moving it to an ice bath.[8]
The resulting crystals are impure. 1. Impurities co-crystallized with the product.2. The crystals were not washed properly.1. Perform a second recrystallization.2. Wash the collected crystals with a small amount of the cold recrystallization solvent.
The compound "oils out". 1. The boiling point of the solvent is too high relative to the melting point of the compound.2. The solution is too concentrated.1. Choose a solvent with a lower boiling point or use a mixed-solvent system.2. Add more of the "good" solvent to the hot solution to lower the saturation point.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Melting Point 110-114 °C[1]
Boiling Point 217.7 ± 13.0 °C (Predicted)[1]
Appearance White to orange to green powder/crystal
Solubility Soluble in DMSO, Methanol[1]
Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x₁) of this compound in several pure solvents at different temperatures (T/K). This data can guide the selection of an appropriate recrystallization solvent.

SolventT = 278.15 KT = 288.15 KT = 298.15 KT = 308.15 KT = 318.15 K
Methanol 0.13120.16550.20710.25680.3151
Ethanol 0.08960.11320.14170.17610.2166
n-Propanol 0.06890.08730.10980.13690.1693
Isopropanol 0.05910.07480.09410.11740.1455
Ethyl Acetate 0.04430.05780.07490.09640.1231
n-Butanol 0.05570.07070.08910.11140.1383

Data adapted from solubility studies. The original source should be consulted for detailed experimental conditions and data modeling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture of the same composition to wash the crystals.[6]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Insolubles dissolve->hot_filter If no decolorization decolorize->hot_filter If used cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Decision Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check slow_cool Slow Down Cooling oiling_out->slow_cool add_solvent Add More 'Good' Solvent oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent check_solvent_vol Used minimum solvent? low_yield->check_solvent_vol check_cooling Cooled thoroughly? low_yield->check_cooling supersaturated Supersaturated? too_much_solvent->supersaturated No concentrate Concentrate Solution (Boil off solvent) too_much_solvent->concentrate Yes induce_crystallization Induce Crystallization (Scratch/Seed) supersaturated->induce_crystallization Yes recover_from_mother_liquor Concentrate Mother Liquor for Second Crop check_solvent_vol->recover_from_mother_liquor No check_cooling->recover_from_mother_liquor No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1][2] For example, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound the substituted nitrogen of the hydrazine attacks. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge.[1] The regioselectivity of the reaction is primarily influenced by:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. The initial attack of the more nucleophilic nitrogen of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1]

  • Steric Effects: The size of the substituents on both reactants can hinder the approach of the hydrazine to one of the carbonyl groups, thereby favoring the formation of one regioisomer.[1]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the regiochemical outcome of the reaction.[3][4][5]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

A3: Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[3] Protic solvents may favor one regioisomer, while aprotic solvents might favor the other.[5]

  • Temperature Control: Adjusting the reaction temperature can be a simple yet effective method to control the formation of different products. In some cases, a temperature-controlled approach allows for the divergent synthesis of different pyrazole derivatives from the same starting materials.[4]

  • pH Modification: The acidity or basicity of the reaction medium can alter the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could promote the other.[1]

  • Use of Catalysts: Various metal-based and organocatalysts can direct the reaction towards a specific regioisomer.[6][7]

  • Alternative Synthetic Routes: If the classical Knorr synthesis (reaction of a 1,3-dicarbonyl with a hydrazine) provides poor regioselectivity, consider alternative methods such as those using β-enaminones, tosylhydrazones, or 1,3-dipolar cycloadditions.[2][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the nucleophilic attack of the hydrazine.

  • Troubleshooting Steps:

    • Modify the Solvent: As a first step, try changing the solvent. Experiment with fluorinated alcohols (TFE, HFIP) as they have been shown to enhance regioselectivity.[3] Compare the results with standard solvents like ethanol.

    • Vary the Temperature: Run the reaction at different temperatures (e.g., room temperature, reflux) to see if it influences the isomeric ratio.[4]

    • Adjust the pH: Introduce a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the reaction mixture.

    • Consider a Different Precursor: If the above steps do not yield satisfactory results, consider synthesizing a modified 1,3-dicarbonyl precursor with a more significant steric or electronic bias.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.

  • Troubleshooting Steps:

    • Reverse the Polarity of the Reagents (Conceptually): While you cannot change the inherent electronics, you can sometimes achieve the synthesis of the other isomer by using alternative starting materials. For example, employing a β-enaminone or an α,β-alkynic ketone can direct the initial attack of the hydrazine to a specific carbon, leading to the desired regioisomer.[2]

    • Investigate Catalyst-Controlled Reactions: Explore the literature for catalytic systems (e.g., Rhodium, Copper, or Iron-based catalysts) that have been shown to favor the formation of your desired regioisomer.[6][9]

    • Explore Multi-component Reactions: These reactions can offer different regiochemical outcomes compared to traditional two-component syntheses.[9]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

  • Troubleshooting Steps:

    • Chromatography: Flash column chromatography on silica gel is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., varying polarity mixtures of hexane and ethyl acetate) to achieve optimal separation.

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification technique.

    • Preparative HPLC: For difficult separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Ratio of Regioisomers (A:B)Total Yield (%)Reference
11-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineEtOH2536:64>95[3]
21-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineTFE2585:15>95[3]
31-Phenyl-1,3-butanedionePhenylhydrazineProticN/AMajor Isomer AN/A[5]
41-Phenyl-1,3-butanedionePhenylhydrazineAproticN/AMajor Isomer BN/A[5]

Regioisomer A and B refer to the two possible products of the reaction. The exact structures depend on the specific reactants.

Experimental Protocols

Protocol 1: Improved Regioselective Synthesis of Pyrazoles Using Fluorinated Alcohols

This protocol is based on the findings that fluorinated alcohols can significantly enhance the regioselectivity of pyrazole synthesis.[3]

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers complete regioselectivity, especially when substituents are sterically similar.[8]

  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add 18-crown-6 (0.1 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl hemiaminal_A Hemiaminal A dicarbonyl->hemiaminal_A Attack at C1 hemiaminal_B Hemiaminal B dicarbonyl->hemiaminal_B Attack at C3 hydrazine Substituted Hydrazine hydrazine->hemiaminal_A hydrazine->hemiaminal_B hydrazone_A Hydrazone A hemiaminal_A->hydrazone_A -H2O hydrazone_B Hydrazone B hemiaminal_B->hydrazone_B -H2O pyrazole_A Regioisomer A hydrazone_A->pyrazole_A pyrazole_B Regioisomer B hydrazone_B->pyrazole_B Cyclization & -H2O

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow cluster_optimization Reaction Optimization cluster_alternatives Alternative Strategies start Poor Regioselectivity (Mixture of Isomers) decision1 Is Isomer Ratio Close to 1:1? start->decision1 change_solvent Modify Solvent (e.g., TFE, HFIP) decision1->change_solvent Yes alt_reagents Use Alternative Reagents (e.g., Enaminones) decision1->alt_reagents No (Undesired is Major) change_temp Vary Temperature change_solvent->change_temp change_ph Adjust pH change_temp->change_ph separation Separate Isomers (Chromatography) change_ph->separation If still mixed use_catalyst Employ a Catalyst alt_reagents->use_catalyst mcr Try Multi-component Reaction use_catalyst->mcr mcr->separation If still mixed end Desired Regioisomer Obtained separation->end

Caption: Troubleshooting workflow for poor regioselectivity.

Alternative_Pathways cluster_knorr Traditional Method cluster_alternatives Alternative Regioselective Methods start Goal: Regioselective Pyrazole Synthesis knorr Knorr Synthesis: 1,3-Dicarbonyl + Hydrazine start->knorr enaminone β-Enaminones + Hydrazine start->enaminone tosylhydrazone Tosylhydrazones + Alkynes start->tosylhydrazone cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition knorr_issue Issue: Poor Regioselectivity knorr->knorr_issue end Single Regioisomer enaminone->end High Regioselectivity tosylhydrazone->end High Regioselectivity cycloaddition->end High Regioselectivity

Caption: Alternative pathways for regioselective pyrazole synthesis.

References

Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and fundamental method for synthesizing pyrazoles? A1: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2] This cyclocondensation is a straightforward and rapid approach to obtaining polysubstituted pyrazoles.[3]

Q2: What are the critical parameters to control for optimizing pyrazole synthesis? A2: The key parameters that require optimization are temperature, reaction time, solvent, catalyst, and pH.[4] The stoichiometry of the reactants is also a crucial factor to consider for driving the reaction to completion.[4]

Q3: Are there environmentally friendly or "green" methods for pyrazole synthesis? A3: Yes, significant research has focused on green synthesis strategies. These include using environmentally benign solvents like water or deep eutectic solvents (DESs), employing recyclable catalysts, and utilizing alternative energy sources such as microwave irradiation to accelerate reactions and reduce energy consumption.[5][6][7][8] Solvent-free reactions are also a popular green alternative, offering benefits like faster reaction rates and reduced waste.[9][10]

Q4: How does microwave-assisted synthesis improve pyrazole preparation? A4: Microwave irradiation is a widely used technique that enhances the rate of reaction, eliminates the need for conventional heating, and significantly decreases the total reaction time, often from hours to minutes.[8][11][12] It can lead to good or even excellent yields under solvent-free conditions or in aqueous media.[11][13]

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole synthesis experiments.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it? A1: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or the formation of side products.[4][14]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, while hydrazine derivatives can degrade over time, reducing reactivity.[4][14]

  • Optimize Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[4]

  • Evaluate Reaction Conditions: Temperature, solvent, and reaction time are critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[4]

  • Use a Catalyst: The reaction often requires a catalyst. A few drops of glacial acetic acid are commonly used to facilitate hydrazone formation and subsequent cyclization.[14] Other catalysts like nano-ZnO or Lewis acids can also be effective.[3][15]

Low_Yield_Troubleshooting start Low Reaction Yield purity Check Purity of Starting Materials start->purity stoichiometry Verify Reactant Stoichiometry start->stoichiometry conditions Optimize Reaction Conditions (T, t) start->conditions catalyst Ensure Proper Catalysis start->catalyst sol_purity Purify or use fresh hydrazine/dicarbonyl. purity->sol_purity sol_stoich Use slight excess of hydrazine (1.0-1.2 eq). stoichiometry->sol_stoich sol_cond Monitor via TLC/LC-MS. Adjust temp/time. conditions->sol_cond sol_cat Add acid catalyst (e.g., Acetic Acid) or Lewis acid. catalyst->sol_cat end Improved Yield sol_purity->end sol_stoich->end sol_cond->end sol_cat->end

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Q2: I am observing two different products in my final mixture. What is happening? A2: You are likely dealing with the formation of regioisomers. This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[14] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[4]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can significantly influence regioselectivity. Aprotic dipolar solvents (like DMF) or fluorinated alcohols (like TFE and HFIP) have been shown to give better results and improved regioselectivity compared to commonly used protic solvents like ethanol.[3][16]

  • pH Control: The pH of the reaction can favor the formation of one isomer over the other.[4] Acid catalysis has a marked effect on the rate of pyrazole formation.[17]

  • Steric and Electronic Factors: The substituents on both the hydrazine and the dicarbonyl compound influence the reaction outcome. A bulky substituent on the hydrazine can sterically direct the reaction towards a single regioisomer.[4]

Regioisomer_Formation cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products hydrazine Substituted Hydrazine (R-NHNH2) attack_A Attack at Carbonyl A hydrazine->attack_A attack_B Attack at Carbonyl B hydrazine->attack_B dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->attack_A dicarbonyl->attack_B isomer_A Regioisomer A attack_A->isomer_A Cyclization & Dehydration isomer_B Regioisomer B attack_B->isomer_B Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Q3: My reaction mixture turns a dark yellow or red color. Is this normal and can it be prevented? A3: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4][18] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[4][14]

  • Prevention: If using a hydrazine salt, the addition of a mild base such as sodium acetate can be beneficial to neutralize acid and lead to a cleaner reaction profile.[4] Handling sensitive hydrazines under an inert atmosphere (nitrogen or argon) can also prevent degradation.[14]

  • Purification: The final product can often be purified away from these colored impurities by recrystallization or column chromatography on silica gel.[4]

Data Summaries

Table 1: Effect of Solvent on Pyrazole Synthesis

This table summarizes how different solvents can affect reaction outcomes, particularly yield and regioselectivity.

ReactantsSolventTemperature (°C)Time (h)Yield (%)Regioisomeric RatioReference
1,3-Diketone + ArylhydrazineN,N-DimethylacetamideRoom Temp159 - 98Highly Regioselective[15]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineEthanol (EtOH)Room Temp24801 : 1.1[16]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineTrifluoroethanol (TFE)Room Temp24821 : 14.2[16]
1,3-Diyne + Hydrazine HydratePEG-4001000.591N/A[19]
Enaminones + Sulfonyl hydrazinesDichloroethane (DCE)801291N/A (Tandem rxn)[15]
Table 2: Optimization of Microwave-Assisted Pyrazole Synthesis

This table illustrates the effect of microwave power and reaction time on the yield of pyrazolone derivatives under solvent-free conditions.

Microwave Power (W)Time (min)Yield (%)Reference
2101042[11]
420554[11]
420 10 71 [11]
4201562[11]
6301055[11]

Experimental Protocols

Protocol 1: Classical Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a stirring hot plate to approximately 100°C.

  • After 1 hour, monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase) to check for the consumption of the starting ketoester.

  • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.

  • Turn off the heat and allow the reaction to cool slowly to room temperature while stirring rapidly for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected product with a small amount of cold water and allow it to air dry.

  • Determine the mass, percent yield, and melting point of the final product.

Knorr_Synthesis_Workflow start Start: Combine Reactants (β-Ketoester, Hydrazine, Solvent, Acid) heat Heat and Stir (~100°C, 1h) start->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete precipitate Induce Precipitation (Add H2O) monitor->precipitate Reaction Complete cool Cool to Room Temp (30 min) precipitate->cool filter Filter and Wash Solid cool->filter dry Air Dry Product filter->dry analyze Analyze Product (Yield, MP, Purity) dry->analyze

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol describes a one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[11]

Materials:

  • An appropriate aldehyde (0.3 mmol)

  • An appropriate β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)

  • Phenylhydrazine (0.3 mmol)

Procedure:

  • Combine the aldehyde, β-ketoester, and phenylhydrazine in a microwave reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 420 W for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the crude product, typically by recrystallization from a suitable solvent (e.g., ethanol), to obtain the desired pyrazolone derivative.

  • Characterize the final product to confirm its structure and purity.

References

Stability and degradation of 5-Hydroxy-1-methylpyrazole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 5-Hydroxy-1-methylpyrazole in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a solid, crystalline powder that is generally stable under standard storage conditions (cool, dry, and dark).[1] However, its stability can be influenced by several factors, particularly in solution. The presence of a hydroxyl group on the pyrazole ring makes it potentially susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.[1][2] The compound's stability is also expected to be pH-dependent in aqueous solutions due to potential acid-base chemistry and tautomerization.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: While specific stability data is limited, based on general chemical principles for similar heterocyclic compounds, stability is expected to be higher in aprotic, non-polar solvents like toluene and dichloromethane. Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also commonly used, but the purity of the solvent is crucial to prevent degradation. Protic solvents, including water, methanol, and ethanol, may lead to lower stability due to potential solvolysis or facilitation of pH-dependent degradation pathways.[3]

Q3: How does pH likely affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of this compound. Under alkaline conditions, the hydroxyl group can be deprotonated, forming a phenoxide-like anion which may be more susceptible to oxidation.[4][5] In strongly acidic or basic conditions, hydrolysis of the pyrazole ring, although generally stable, could be forced, especially at elevated temperatures.[6][7][8] It is advisable to maintain a neutral or slightly acidic pH for aqueous solutions to minimize potential degradation, unless the experimental protocol requires otherwise.[4]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of this compound solutions, they should be stored in tightly sealed, amber glass vials to protect from light and air. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) in an appropriate solvent is advisable. It is also good practice to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Problem 1: The solution of this compound has turned yellow or brown.

  • Possible Cause: This discoloration is often indicative of oxidation. The hydroxyl group on the pyrazole ring can be oxidized, leading to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities in the solvent.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

    • Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides or other oxidizing impurities.

    • Inert Atmosphere: For sensitive applications, degas the solvent and prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze for Degradants: Use analytical techniques like HPLC-UV or LC-MS to check for the presence of new peaks that would indicate degradation products.

Problem 2: I am observing a decrease in the concentration of my compound over time in my analytical experiments (e.g., by HPLC).

  • Possible Cause: A loss of the parent compound can be due to degradation. Besides oxidation, other potential degradation pathways include hydrolysis (if in an aqueous or protic solvent at non-neutral pH) or photolysis (if exposed to light).[9][10]

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the likely degradation pathway.[6][7][11]

    • Optimize Solvent and pH: If hydrolysis is suspected, switch to an aprotic solvent or buffer the aqueous solution to a pH where the compound is more stable.

    • Control Temperature: Avoid unnecessary heating. If elevated temperatures are required, conduct a preliminary thermal stability study to understand the rate of degradation.

    • Review Analytical Method: Ensure the analytical method itself is not causing degradation (e.g., in-source degradation in a mass spectrometer).

Problem 3: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause: The appearance of new peaks suggests the formation of degradation products or impurities from the solvent or container.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject the solvent used to prepare the sample to ensure it is free of interfering peaks.

    • Characterize Unknown Peaks: Use LC-MS or LC-MS/MS to obtain the mass of the unknown peaks and fragment them to gain structural information.[12] NMR spectroscopy can also be used to elucidate the structure of isolated degradation products.[12]

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector in HPLC to check the peak purity of the this compound peak to see if a co-eluting impurity is present.

Potential Degradation Pathways and Products

The following table summarizes potential degradation pathways for this compound based on its chemical structure. Note that these are hypothetical pathways and should be confirmed experimentally.

Stress ConditionPotential Degradation PathwayPlausible Degradation Products
Oxidation Oxidation of the hydroxyl group1-Methyl-1H-pyrazole-5(4H)-one (keto tautomer), ring-opened products, or dimeric structures.
Acid Hydrolysis Protonation and potential ring cleavageRing-opened structures under harsh acidic conditions and elevated temperatures.
Base Hydrolysis Deprotonation and potential ring cleavageRing-opened structures under harsh basic conditions and elevated temperatures.
Photolysis UV/Vis light-induced degradationRadical-mediated degradation products, potentially leading to complex mixtures.
Thermal Heat-induced decompositionDecomposition into smaller fragments such as carbon oxides and nitrogen oxides.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and 60°C. Sample at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Sample at various time points.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80°C). Sample the solution at various time points. For the solid, dissolve a small amount in a suitable solvent for analysis at each time point.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light. Sample at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[12]

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Start with a gradient of 5% B to 95% B over 20-30 minutes to ensure separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also use a PDA detector to screen for degradation products with different UV spectra.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., color change, peak loss) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solvent Evaluate Solvent Purity and Type start->check_solvent forced_degradation Perform Forced Degradation Study start->forced_degradation If degradation is suspected optimize_conditions Optimize Experimental Conditions (pH, Solvent, Temp) check_storage->optimize_conditions run_blank Run Solvent Blank Analysis check_solvent->run_blank run_blank->optimize_conditions analyze_degradants Analyze Degradation Products (LC-MS, NMR) forced_degradation->analyze_degradants analyze_degradants->optimize_conditions conclusion Problem Resolved / Degradation Pathway Identified optimize_conditions->conclusion

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow prep_stock Prepare 1 mg/mL Stock Solution of this compound stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution, 80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Sample at Timed Intervals (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization report Report Degradation Profile and Pathways characterization->report

Caption: Experimental workflow for a forced degradation study.

OxidationPathway cluster_main Hypothetical Oxidative Degradation compound This compound intermediate Radical Intermediate compound->intermediate [O] (e.g., O2, H2O2) product Oxidized Products (e.g., 1-Methyl-1H-pyrazole-5(4H)-one) intermediate->product

References

Troubleshooting side reactions during pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for troubleshooting pyrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis can be fraught with challenges, from stubborn side reactions to issues with regioselectivity.

Here, we move beyond simple protocols to explore the underlying chemistry. This resource, presented in a practical question-and-answer format, offers in-depth, field-proven insights to help you diagnose, troubleshoot, and optimize your pyrazole synthesis experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering at the bench. We'll break down the symptoms, explore the likely chemical causes, and provide actionable, step-by-step protocols to get your reaction back on track.

Issue 1: My reaction is producing a mixture of regioisomers.

Q: I'm using an unsymmetrical 1,3-dicarbonyl compound, and my final product is a nearly 1:1 mixture of two pyrazole isomers. How can I control the regioselectivity?

A: This is one of the most common challenges in pyrazole synthesis, particularly in the classic Knorr synthesis.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons.[3][4] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[3]

Root Cause Analysis:

  • Electronic Effects: The initial attack of the hydrazine's more nucleophilic nitrogen typically occurs at the more electrophilic carbonyl carbon.[3] For example, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one of the carbonyl groups, directing the reaction to the less hindered site.[3][4]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can change the site of initial attack.[3] Basic conditions, conversely, may favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[3]

Troubleshooting Workflow:

start Problem: Regioisomer Mixture solvent Modify Solvent System start->solvent ph Adjust Reaction pH solvent->ph If ineffective analysis Analyze Isomer Ratio (NMR, LC-MS) solvent->analysis temp Optimize Temperature ph->temp If ineffective ph->analysis temp->analysis analysis->solvent Unsuccessful success Desired Regioisomer is Major Product analysis->success Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions & Experimental Protocols:

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[5]

    • Protocol: Regioselective Pyrazole Synthesis Using HFIP [3]

      • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

      • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

      • Stir the mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

      • Upon completion, remove the HFIP under reduced pressure and purify the residue by column chromatography.

  • pH Control:

    • Acidic Conditions: Often favor the reaction of the less substituted nitrogen of an alkylhydrazine. Running the reaction in glacial acetic acid can serve as both a solvent and a catalyst.[6]

    • Basic Conditions: Can favor the reaction of the more substituted, more nucleophilic nitrogen. The addition of a non-nucleophilic base like triethylamine (TEA) can be beneficial.

    Data Snapshot: Effect of Solvent on Regioselectivity [5]

1,3-Dicarbonyl ReactantHydrazineSolventRegioisomer Ratio (Desired:Undesired)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36:64
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3
Issue 2: My reaction is sluggish, incomplete, or results in a low yield.

Q: I've run my pyrazole synthesis overnight, but TLC and NMR analysis show a significant amount of unreacted starting material and a low yield of the desired product. What's going wrong?

A: Low yields are a frequent frustration and can point to several underlying issues, from reactant stability to suboptimal reaction conditions.[4][7]

Root Cause Analysis:

  • Reactant Purity & Stability: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or recently purified reagent.[4] The purity of the 1,3-dicarbonyl is also critical, as impurities can lead to unwanted side reactions.[4]

  • Suboptimal Temperature: The cyclization and subsequent dehydration steps to form the aromatic pyrazole ring often require energy input. Room temperature reactions may stall at an intermediate stage.[8]

  • Inappropriate Solvent or pH: The reaction rate can be highly dependent on the solvent and the presence of an acid or base catalyst.[9][10]

Troubleshooting & Optimization Strategies:

  • Increase Reaction Temperature: Many pyrazole syntheses benefit from heating. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2][11]

    • Protocol: Microwave-Assisted Knorr Synthesis [3]

      • In a microwave-safe vessel, combine the 1,3-dicarbonyl (1.0 mmol) and hydrazine (1.1 mmol).

      • Add glacial acetic acid (5 mL) as the solvent and catalyst.

      • Seal the vessel and place it in a microwave reactor.

      • Irradiate the mixture at 120-140 °C for 15-20 minutes (Note: Conditions must be optimized for specific substrates).

      • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

      • Collect the solid by vacuum filtration and wash with water.

  • Catalyst Screening: While many syntheses proceed without an explicit catalyst, a catalytic amount of acid (e.g., sulfuric acid, p-toluenesulfonic acid) can accelerate the reaction.[9]

  • Stoichiometry Adjustment: Using a slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[4]

Issue 3: I'm observing an unexpected byproduct, a pyrazolone.

Q: My reaction with a β-ketoester and hydrazine is yielding a product with a carbonyl peak in the IR spectrum and an unexpected mass. I suspect it's a pyrazolone. Why is this forming and how can I avoid it?

A: The formation of a pyrazolone is a known side reaction, or in some cases the intended product, when using β-ketoesters as the 1,3-dicarbonyl equivalent.[6] This occurs because the ester group is a less reactive electrophile than a ketone.

Mechanism of Pyrazolone Formation:

start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate (at ketone) start->hydrazone cyclization Intramolecular Attack on Ester Carbonyl hydrazone->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alcohol (e.g., EtOH) tetrahedral->elimination pyrazolone Pyrazolone Product elimination->pyrazolone

Caption: Pathway to pyrazolone formation.

Instead of a second condensation-dehydration at a ketone, the reaction proceeds via an intramolecular acylation at the ester carbonyl, followed by elimination of the alcohol.[6] The resulting product is a stable, cyclic amide known as a pyrazolone. These compounds exist in tautomeric forms.[6][12]

Solutions:

  • Force Dehydration: To favor the formation of a fully aromatic pyrazole (a pyrazol-ol tautomer), more forcing dehydration conditions may be necessary. This can sometimes be achieved by using a strong acid catalyst and a high-boiling point solvent with a Dean-Stark trap to remove water.

  • Modify the Starting Material: If a substituted pyrazole is the desired product, it is often more straightforward to start with a 1,3-diketone rather than a β-ketoester.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my crude pyrazole product?

A1: Purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an excellent method if your pyrazole is a solid. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13]

  • Column Chromatography: Silica gel chromatography is widely used. However, the basic nitrogen atoms in the pyrazole ring can cause streaking on the column. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (~1%) to your eluent.[13]

  • Acid-Base Extraction: If your product is sufficiently basic, you can dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, neutralize the aqueous layer with a base, and then re-extract the purified pyrazole into an organic solvent.

Q2: How can I confirm the structure and distinguish between regioisomers?

A2: A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy: This is the most powerful tool.[14][15]

    • ¹H and ¹³C NMR: Will confirm the overall structure and purity.

    • 2D NMR (NOESY/ROESY): Can be used to definitively assign regiochemistry. For example, in an N-methyl pyrazole, a through-space correlation (NOE) between the N-methyl protons and the proton on the adjacent C5 carbon will confirm that specific isomer.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. GC-MS can also help identify volatile byproducts.[17]

Q3: Are there "greener" or more sustainable approaches to pyrazole synthesis?

A3: Yes, the field is actively moving towards more environmentally friendly methods.[18][19] Key strategies include:

  • Green Solvents: Using water, ethanol, or solvent-free conditions.[11][19]

  • Alternative Energy Sources: Microwave and ultrasound irradiation can accelerate reactions, often leading to higher yields and cleaner products with reduced energy consumption.[19][20]

  • Catalysis: Employing recyclable catalysts to minimize waste.[18]

This guide provides a foundational framework for troubleshooting common issues in pyrazole synthesis. Remember that every substrate is unique, and optimization is a key part of the scientific process. By understanding the mechanistic principles behind these side reactions, you are better equipped to make rational decisions to improve the outcome of your experiments.

References

Technical Support Center: Pilot-Scale Production of 5-Hydroxy-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 5-Hydroxy-1-methylpyrazole to a pilot plant level. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and scalable route is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a methylhydrazine derivative and a β-ketoester or a similar 1,3-dicarbonyl compound equivalent.[1][2][3][4] For this compound, this typically involves reacting methylhydrazine with a derivative of acetoacetate, such as diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation.[5][6]

Q2: What are the primary safety concerns when moving from bench to pilot scale for this synthesis?

A2: The key safety issues are the handling of methylhydrazine, which is toxic and potentially carcinogenic, and the management of reaction exotherms. Pyrazole formation from hydrazines and 1,3-dicarbonyls can be highly exothermic, posing a risk of thermal runaway if reagent addition is not carefully controlled in a large reactor.[7] Proper reactor cooling, emergency quenching procedures, and personal protective equipment (PPE) are critical.

Q3: Why is regioisomer formation a common problem, and how can it be controlled at scale?

A3: When using unsymmetrical 1,3-dicarbonyl compounds, the initial reaction with methylhydrazine can occur at two different carbonyl sites, leading to the formation of an undesired regioisomer alongside the target 5-hydroxy product.[2][7] Controlling this selectivity on a larger scale is crucial.[7] Key strategies include precise temperature control, optimizing the pH of the reaction medium, and screening different solvents to favor the formation of the desired isomer.[7]

Q4: What are the critical process parameters to monitor during the pilot-scale reaction?

A4: The most critical parameters to monitor and control are:

  • Temperature: To manage the exotherm and influence regioselectivity.

  • Reagent Addition Rate: Slow, controlled addition of methylhydrazine is essential to prevent heat accumulation.

  • Mixing/Agitation Speed: To ensure homogeneity, prevent localized "hot spots," and promote efficient heat transfer.

  • pH: Can influence reaction rate and selectivity.

  • Pressure: To monitor for any off-gassing or unexpected side reactions.

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the overall pilot-plant workflow and the chemical reaction pathway for the synthesis of this compound.

G cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_workup Workup & Isolation Stage cluster_final Final Stage P1 Raw Material QC (DEEM, Methylhydrazine) P2 Reactor Setup & Inerting (N2) P1->P2 R1 Charge Reactor with DEEM & Solvent P2->R1 R2 Controlled Addition of Methylhydrazine (T < 10°C) R1->R2 R3 Reaction & Aging (Room Temp, 2h) R2->R3 R4 Acidic Hydrolysis & Decarboxylation (Reflux) R3->R4 W1 Solvent Removal (Distillation) R4->W1 W2 Crystallization (e.g., from Ethanol) W1->W2 W3 Filtration & Washing W2->W3 W4 Drying under Vacuum W3->W4 F1 Final Product QC (HPLC, NMR) W4->F1 F2 Packaging & Storage F1->F2

Caption: Pilot Plant Workflow for this compound Production.

G r1 Diethyl ethoxymethylenemalonate intermediate Intermediate Adduct (via Michael Addition-Elimination) r1->intermediate r2 Methylhydrazine r2->intermediate plus1 + plus1->intermediate step1 Step 1: Cyclization (Ethanol, 0-25°C) intermediate->step1 intermediate2 Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate step1->intermediate2 final_product This compound intermediate2->final_product plus2 + HCl / H2O plus2->final_product step2 Step 2: Hydrolysis & Decarboxylation (Reflux) final_product->step2

Caption: Key Reaction Steps in the Synthesis of this compound.

Pilot-Scale Experimental Protocol

This protocol is a representative procedure for a 100 L scale synthesis. All operations should be conducted in a well-ventilated area, adhering to all site-specific safety procedures.

Materials and Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.

  • Heating/Cooling Mantle or Jacket.

  • Vacuum Pump and Solvent Collection System.

  • Nutsche Filter or Centrifuge.

  • Vacuum Oven.

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Methylhydrazine (40% aq. solution)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging: Charge the reactor with Diethyl ethoxymethylenemalonate (10.0 kg, ~46.2 mol) and Ethanol (40 L). Begin agitation at a moderate speed (e.g., 80-100 RPM).

  • Initial Cooling: Cool the reactor contents to 0-5°C using the cooling jacket.

  • Methylhydrazine Addition (Critical Step): Slowly add a 40% aqueous solution of methylhydrazine (5.8 kg, ~50.8 mol, 1.1 equiv) via the addition funnel over a period of 4-6 hours.[5] Crucially, maintain the internal temperature below 10°C throughout the addition to control the exotherm.

  • Reaction Aging: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and continue stirring for an additional 2 hours. Monitor reaction completion by HPLC.

  • Acidification for Hydrolysis: Slowly and carefully add concentrated Hydrochloric Acid (15 L) to the reaction mixture. An exotherm will occur; control the addition rate to keep the temperature below 40°C.

  • Hydrolysis and Decarboxylation: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. The progress of the decarboxylation can be monitored by observing the cessation of CO2 evolution and confirmed by HPLC.

  • Cooling and Neutralization: Cool the reactor contents to 20-25°C. Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is ~7.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol and water.

  • Crystallization: Add fresh Ethanol (20 L) to the residue and heat to dissolve. Allow the solution to cool slowly to 0-5°C to induce crystallization.

  • Isolation: Collect the solid product by filtration using a Nutsche filter or by centrifugation.

  • Washing: Wash the filter cake with cold (0-5°C) Ethanol (2 x 5 L) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is approximately 3.8 - 4.2 kg.

Data Presentation: Process Optimization

The following tables summarize typical data from pilot-plant trials aimed at optimizing reaction conditions.

Table 1: Effect of Methylhydrazine Addition Time on Yield and Purity

Parameter Trial 1 (2h Addition) Trial 2 (4h Addition) Trial 3 (6h Addition)
Batch Scale 50 L 50 L 50 L
Max. Internal Temp. 18°C 9°C 6°C
Yield (%) 82% 88% 87%
Purity (HPLC Area %) 97.1% 99.2% 99.3%

| Regioisomer Impurity (%) | 2.1% | 0.5% | 0.4% |

Table 2: Effect of Crystallization Solvent on Product Purity

Parameter Ethanol Isopropanol Acetone
Crude Purity (Input) 97.5% 97.5% 97.5%
Final Purity (Output) 99.2% 99.4% 98.8%
Product Recovery (%) 92% 89% 95%

| Residual Solvent (ppm) | < 500 | < 500 | 1200 |

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Problem: Low Reaction Yield

Q: Our final yield is significantly lower than expected. What are the potential causes?

A: Several factors at the pilot scale can lead to low yields:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by taking an in-process sample for HPLC analysis. If incomplete, extend the reaction time or consider a modest increase in temperature after the initial exotherm is controlled.[7]

  • Product Loss During Workup: Significant amounts of the product may remain in the mother liquor after crystallization. Check the solubility of this compound in your crystallization and wash solvents at different temperatures to optimize recovery.

  • Side Reactions/Degradation: Uncontrolled exotherms can lead to the formation of byproducts or degradation of the desired product. Review your temperature logs to ensure there were no significant temperature spikes during the reagent addition or hydrolysis steps.[7]

  • Reagent Quality: Ensure the starting materials, especially the methylhydrazine, meet the required purity specifications.

Problem: High Impurity Levels

Q: The final product purity is below 99% by HPLC, with one major impurity. How can we identify and reduce it?

A: The most likely major impurity is the regioisomer.

  • Cause Identification: The regioisomer has the same mass as the product but a different retention time on HPLC. It can be confirmed using LC-MS or by synthesizing an authentic standard.

  • Reduction Strategies:

    • Temperature Control: The formation of this impurity is often highly sensitive to temperature. Ensure your cooling system is adequate and that the addition of methylhydrazine is slow enough to prevent any temperature spikes. Stricter control (e.g., maintaining < 5°C) often improves selectivity.[7]

    • Solvent Effects: The choice of solvent can influence regioselectivity. If ethanol is problematic, consider screening other solvents like methanol or THF in small-scale trials.

    • Purification: Improve the crystallization process. This may involve screening different solvents (see Table 2), adjusting the cooling rate, or performing a re-crystallization. A slower cooling profile generally yields purer crystals.

Problem: Poor Crystallization or "Oiling Out"

Q: During cooling, the product separates as an oil instead of a crystalline solid. What should we do?

A: "Oiling out" occurs when the product's solubility decreases faster than the rate at which it can form an ordered crystal lattice, often because the solution is too concentrated or cooled too quickly.

  • Immediate Actions:

    • Re-heat the mixture until the oil redissolves.

    • Add more solvent (e.g., 10-20% more) to decrease the concentration.

    • Implement a slower, more controlled cooling profile.

  • Preventative Measures:

    • Ensure the crude product is sufficiently pure before crystallization; high levels of impurities can inhibit crystal formation.

    • Introduce seed crystals at a temperature just below the saturation point to encourage controlled crystal growth.

    • Ensure agitation is sufficient to maintain homogeneity but not so vigorous that it causes shear-induced oiling or breaks crystals.

G start Low Purity Detected (Post-Crystallization) q1 Is the main impurity the regioisomer? start->q1 a1_yes Improve Reaction Selectivity q1->a1_yes Yes a1_no Identify Other Impurities (e.g., Starting Materials, Degradants) q1->a1_no No sub_a1 • Slow reagent addition • Lower reaction temp (< 5°C) • Check pH & solvent a1_yes->sub_a1 q2 Is purity still low after reaction optimization? a1_yes->q2 a1_no_action • Improve workup • Check raw material QC a1_no->a1_no_action a2_yes Optimize Crystallization & Washing q2->a2_yes Yes a2_no Process OK q2->a2_no No sub_a2 • Screen new solvents • Slow cooling rate • Add seed crystals • Use colder wash solvent a2_yes->sub_a2 end Product Meets Spec a2_yes->end a2_no->end

Caption: Troubleshooting Logic for Improving Product Purity.

References

Resolving tautomeric ambiguity in the characterization of hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the structural characterization of hydroxypyrazoles, a class of compounds known for their complex tautomeric behavior.[1][2] Due to their importance as synthetic building blocks for a wide range of biologically active molecules, unambiguously determining the predominant tautomeric form is critical for understanding their reactivity, molecular recognition properties, and biological function.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the possible tautomeric forms of a substituted hydroxypyrazole, and why is this ambiguity a problem?

A: Hydroxypyrazoles can exist in a dynamic equilibrium between several prototropic tautomers. For a simple 1-substituted-5-hydroxypyrazole, the three most commonly encountered forms are the OH-form (5-hydroxypyrazole), the NH-form (a pyrazolin-5-one), and the CH-form (a different pyrazolin-5-one).[2][4] The specific equilibrium is highly sensitive to the substitution pattern, solvent, temperature, and physical state (solution vs. solid).[4][5][6]

Resolving this ambiguity is not merely an academic exercise. The specific tautomer present dictates the molecule's:

  • Reactivity: An OH-form will react as a phenol-like nucleophile, whereas a pyrazolone (NH or CH form) has a lactam-like structure with different reactive sites.

  • Hydrogen Bonding Potential: The identity and position of hydrogen bond donors and acceptors change between tautomers, fundamentally altering intermolecular interactions, crystal packing, and receptor binding.[5]

  • Pharmacological Activity: Since molecular recognition is key to a drug's mechanism of action, having the wrong tautomer can lead to a complete loss of biological activity.[2]

Below is a diagram illustrating the principal tautomeric forms for a 1,3-disubstituted-5-hydroxypyrazole.

Tautomers OH OH-Form (5-Hydroxypyrazole) NH NH-Form (Pyrazolin-5-one) OH->NH [ H⁺ shift ] NH->OH [ H⁺ shift ] CH CH-Form (Pyrazolin-5-one) NH->CH [ H⁺ shift ] CH->NH [ H⁺ shift ]

Caption: Prototropic equilibrium between the common tautomers of a hydroxypyrazole derivative.

Troubleshooting Experimental Results

This section addresses specific issues you might encounter during your experimental analysis.

Q2: My ¹H NMR spectrum shows broad signals or an unexpected number of peaks. What is happening?

A: This is a classic sign of chemical exchange occurring on the NMR timescale.[7] The appearance of your spectrum depends on the rate of interconversion between tautomers.

  • Slow Exchange: At low temperatures, if the interconversion is slow, you will see sharp, distinct sets of signals for each tautomer present in the equilibrium. The integration of these signals allows for the direct calculation of the tautomeric ratio.[8]

  • Fast Exchange: At higher temperatures, if the interconversion is rapid, you will see a single set of sharp, time-averaged signals. The chemical shifts of these peaks will be a weighted average based on the population of each tautomer.[9]

  • Intermediate Exchange: This is where you will observe significant peak broadening, as the rate of exchange is comparable to the NMR frequency difference between the tautomers. This is often the most confusing scenario.

Troubleshooting Steps:

  • Run a Variable Temperature (VT) NMR Experiment: This is the most powerful tool to resolve this issue. Cooling the sample should slow the exchange, eventually leading to the "slow exchange" regime where you can resolve the individual tautomers. Conversely, heating the sample may push it into the "fast exchange" regime, resulting in sharp, averaged signals.

  • Check Your Solvent: The tautomeric equilibrium can be dramatically influenced by the solvent.[4] A non-polar solvent like CDCl₃ or C₆D₆ may favor one form (often the OH-form, which can form hydrogen-bonded dimers), while a polar, hydrogen-bond accepting solvent like DMSO-d₆ can break these dimers and favor other forms.[1][5] Running the NMR in different solvents can provide crucial clues.

Q3: How can I use ¹³C and ¹⁵N NMR to definitively assign the tautomeric form?

A: While ¹H NMR is excellent for observing the dynamic exchange, ¹³C and ¹⁵N NMR provide more definitive structural information because the chemical shifts of the ring atoms are highly sensitive to their bonding environment and hybridization state.

The Causality Behind the Shifts:

  • ¹³C NMR: The key diagnostic signal is often the C4 carbon. In the pyrazolone (CH) tautomer, C4 is an sp³-hybridized methylene carbon (CH₂) and appears significantly upfield (e.g., ~43.4 ppm).[4] In the OH or NH tautomers, C4 is an sp²-hybridized methine carbon (CH) and appears much further downfield (e.g., ~88.5 ppm).[4] This large, unambiguous difference is often sufficient to make a definitive assignment.

  • ¹⁵N NMR: This is an exceptionally powerful, though less commonly used, technique.[10][11] The nitrogen chemical shifts clearly distinguish between a "pyrrole-like" nitrogen (N-1 in the OH form) and a "pyridine-like" nitrogen (N-2).[1][5] For example, in one study, the "pyrrole-like" N-1 resonated at 192.6 ppm, while the "pyridine-like" N-2 was far downfield at 243.1 ppm in the solid state.[5] Changes in hydrogen bonding, such as switching from a CDCl₃ solution (dimer) to DMSO-d₆ (monomer), cause a significant downfield shift in the N-2 signal, confirming the disruption of intermolecular hydrogen bonds.[5][12]

Data Summary: Typical NMR Chemical Shifts for Tautomer Identification

NucleusTautomeric FormTypical Chemical Shift (ppm)RationaleSource(s)
¹³C CH-Form (Pyrazolone)40 - 50C4 is an sp³ methylene carbon.[4]
¹³C OH/NH-Form85 - 95C4 is an sp² methine carbon.[1][4][5]
¹⁵N OH-Form (N-1)190 - 200"Pyrrole-like" nitrogen, bonded to a substituent.[1][5]
¹⁵N OH-Form (N-2)240 - 265"Pyridine-like" nitrogen, involved in the double bond. Shift is sensitive to H-bonding.[1][5]

Expert Tip: The most robust method is to synthesize "fixed" or "locked" derivatives.[1][5] By synthesizing the O-methylated and N-methylated analogs, you create molecules that cannot tautomerize. Their NMR spectra provide unambiguous reference data for the pure OH- and NH-forms, respectively, making the assignment in your tautomeric system much more reliable.[1]

Q4: I have a single crystal X-ray structure. Does this definitively represent the tautomer present in solution?

A: No, not necessarily. This is a critical point of potential misinterpretation. An X-ray crystal structure provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[13][14][15] It definitively tells you which tautomer is preferred within the crystal lattice. However, the forces governing crystal packing (like strong, directional hydrogen bonds) can trap a single, thermodynamically favored tautomer that may not be the most stable or even a major species in solution.[5]

How to Use This Information: The solid-state structure is an invaluable piece of the puzzle. It gives you the precise structural parameters of one possible tautomer. You should use this information in conjunction with solution-state data. For instance, you can compare the solid-state NMR (CP/MAS) spectrum with your solution NMR spectra. A high degree of correlation between the solid-state NMR and a solution NMR spectrum in a nonpolar solvent strongly suggests the same tautomer dominates in both phases.[1][5]

Q5: My computational predictions for tautomer stability don't match my experimental NMR results. What are the common pitfalls?

A: This is a frequent challenge where theory and experiment appear to diverge. The discrepancy almost always arises from how the calculation was set up.[4]

Common Pitfalls in Computational Modeling:

  • Gas-Phase Calculations: Performing calculations in the gas phase is the most common error. These calculations model an isolated molecule and completely neglect intermolecular interactions and solvent effects.[4][16] Gas-phase calculations may predict one tautomer to be the most stable (e.g., the 5-hydroxy form), while experiments in solution clearly show other forms predominate due to stabilization by the solvent.[4][17][18]

  • Inadequate Solvent Model: Using a continuum solvation model (like PCM or SMD) is a good first step to account for the bulk dielectric effect of the solvent. However, for systems where specific hydrogen bonds with the solvent are crucial (e.g., in water or methanol), an explicit solvent model (including a few solvent molecules directly in the calculation) may be necessary to accurately capture the energetics.[18][19]

  • Basis Set and Functional Choice: While less common for routine tautomer calculations, using an inadequate basis set or an inappropriate DFT functional can lead to inaccurate energy predictions. B3LYP with a reasonably large basis set (e.g., 6-311++G(d,p)) is often a reliable starting point for these systems.[3]

Workflow for Integrating Experimental and Computational Data:

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR 1. Run NMR in multiple solvents (e.g., CDCl₃, DMSO-d₆) VT_NMR 2. Perform VT-NMR (if exchange is observed) NMR->VT_NMR Compare Compare & Correlate Results VT_NMR->Compare XRay 3. Obtain X-ray Crystal Structure (if possible) XRay->Compare GasPhase 1. Calculate Gas Phase Energies (Baseline) SolventModel 2. Recalculate with Solvent Model (e.g., PCM/SMD) GasPhase->SolventModel SolventModel->Compare Conclusion Definitive Tautomer Assignment Compare->Conclusion

References

Technical Support Center: Enhancing the Purity of Synthesized 5-Hydroxy-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of synthesized 5-Hydroxy-1-methylpyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Troubleshooting Workflow for Purity Enhancement

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound check_purity Initial Purity Assessment (e.g., TLC, HPLC) start->check_purity purity_ok Purity Meets Specification check_purity->purity_ok Purity > 98% select_method Select Purification Method check_purity->select_method Purity < 98% end Pure this compound purity_ok->end recrystallization Recrystallization select_method->recrystallization Crystalline Solid column_chromatography Column Chromatography select_method->column_chromatography Oily Product or Close Impurities acid_base_extraction Acid-Base Extraction select_method->acid_base_extraction Basic/Acidic Impurities optimize_recrystallization Troubleshoot Recrystallization recrystallization->optimize_recrystallization optimize_column Troubleshoot Column Chromatography column_chromatography->optimize_column optimize_extraction Troubleshoot Acid-Base Extraction acid_base_extraction->optimize_extraction final_purity Final Purity Assessment optimize_recrystallization->final_purity optimize_column->final_purity optimize_extraction->final_purity final_purity->purity_ok Purity > 98% final_purity->select_method Purity < 98% (Consider Alternative Method)

Troubleshooting workflow for purity enhancement.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial synthesis of this compound shows a purity of less than 90% by HPLC. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound include unreacted starting materials (e.g., methylhydrazine), and regioisomers. The presence of colored byproducts can also indicate side reactions.[1]

    • Unreacted Starting Materials: These can often be removed by a simple workup procedure. For instance, an acidic wash can help remove basic impurities like residual hydrazine.

    • Regioisomers: The formation of isomeric pyrazole products is a possibility, especially if unsymmetrical precursors are used.[2] These closely related structures can be challenging to separate. Column chromatography is often the most effective method for separating regioisomers.

    • Colored Impurities: These can sometimes be removed by treating the crude product with activated charcoal before a final purification step like recrystallization.

Issue 2: Difficulty with Recrystallization

  • Question: I am trying to recrystallize my this compound, but the compound is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:

    • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Using an insulated container can help.

    • Change Solvent System: If a single solvent isn't working, a mixed-solvent system might be more effective. A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Question: My recrystallization yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors:

    • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.

    • Incomplete precipitation: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.

    • Choosing a suboptimal solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on available synthesis procedures, ethanol is a good starting point for the recrystallization of this compound.[3][4][5] A mixed solvent system of ethanol and water can also be effective, particularly for adjusting the polarity to optimize crystal formation and purity.[6]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is generally preferred in the following situations:

  • When the product is an oil or a non-crystalline solid.

  • When there are multiple impurities with similar polarities to the desired product, such as regioisomers, which are difficult to separate by recrystallization alone.[7][8]

  • For small-scale purifications where speed is a priority.[7]

Q3: How can I perform an acid-base extraction to purify this compound?

A3: Pyrazoles are weakly basic and can be purified using an acid-base extraction. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous acid (e.g., dilute HCl). The this compound will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified product.

  • Extract the product back into an organic solvent, dry the organic layer, and remove the solvent.[1]

Q4: What are the expected purity levels for this compound after different purification methods?

A4: The final purity will depend on the initial purity of the crude product and the optimization of the chosen purification method. However, based on available data, you can expect the following:

  • Recrystallization from ethanol: Purity levels of 96.50% to 97.3% have been reported.[3][5]

  • Silica Gel Column Chromatography: This method has the potential to achieve very high purity, often exceeding 98-99%, especially when separating closely related impurities.[9][10]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)YieldKey AdvantagesCommon Impurities Removed
Recrystallization (Ethanol) ~90%96.50% - 97.3%[3][5]HighSimple, cost-effective for large scale.Unreacted starting materials, some colored byproducts.
Recrystallization (Ethanol/Water) ~90%>97% (Estimated)Moderate to HighGood for optimizing polarity and crystal growth.Polar impurities.
Silica Gel Column Chromatography ~90%>98% (Estimated)[9][10]ModerateExcellent for separating close-polarity impurities like regioisomers.[11]Regioisomers, non-polar and moderately polar impurities.
Acid-Base Extraction ~90%>95% (Estimated)Moderate to HighEffective for removing non-basic or acidic impurities.[1]Non-basic organic impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent can be determined by prior thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the solution is basic, causing the product to precipitate.

  • Back Extraction: Extract the precipitated product back into ethyl acetate. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[1]

References

Storage conditions to ensure long-term stability of 1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage conditions and long-term stability of 1-Methyl-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid 1-Methyl-1H-pyrazol-5-ol?

To ensure the long-term stability of solid 1-Methyl-1H-pyrazol-5-ol, it is recommended to store the compound in a cool, dry, and dark place. Containers should be tightly sealed to prevent moisture absorption. For optimal long-term preservation, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is advisable to minimize the risk of oxidative degradation.[1]

Q2: How should I store solutions of 1-Methyl-1H-pyrazol-5-ol?

For short-term storage, solutions of 1-Methyl-1H-pyrazol-5-ol should be prepared in high-purity, dry, aprotic solvents. It is recommended to store these solutions at low temperatures (e.g., -20°C) and protected from light. Long-term storage of solutions is generally not recommended due to the increased risk of solvent-mediated degradation.

Q3: What are the primary factors that can cause the degradation of 1-Methyl-1H-pyrazol-5-ol?

The stability of 1-Methyl-1H-pyrazol-5-ol is primarily influenced by:

  • Oxidation: The pyrazole ring system can be susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Heat: Elevated temperatures can accelerate the rate of all degradation processes.[4]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can promote decomposition.[5]

Q4: What are the visible signs of 1-Methyl-1H-pyrazol-5-ol degradation?

Signs of degradation for pyrazole derivatives, including 1-Methyl-1H-pyrazol-5-ol, may include:

  • A noticeable change in color, often to yellow or brown.

  • A change in the material's physical state or solubility.

  • The appearance of new peaks or a decrease in the main peak's area during chromatographic analysis (e.g., HPLC, TLC).

  • Alterations in spectral properties as observed by NMR or IR spectroscopy.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Discoloration of Solid Sample (Yellowing/Browning) Oxidation or photodegradation.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.
Unexpected Peaks in HPLC/GC-MS Analysis Presence of degradation products or impurities from synthesis.Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity standard. Use forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Poor Solubility Compared to a Fresh Batch Formation of less soluble degradation products or polymerization.Attempt to dissolve a small sample in a range of solvents to assess solubility changes. If solubility is critical for your experiment, it is recommended to use a fresh, unopened batch of the compound.
Inconsistent Experimental Results Degradation of the compound during the experiment.Minimize exposure of the compound to heat, light, and atmospheric oxygen during your experimental setup. Prepare solutions fresh before use.

Data Presentation

Table 1: Recommended Storage Conditions for 1-Methyl-1H-pyrazol-5-ol
Condition Parameter Recommendation Rationale
Temperature Short-Term (weeks)Room Temperature (20-25°C)Acceptable for brief periods.
Long-Term (months to years)Refrigerated (2-8°C)Slows down the rate of chemical degradation.
Atmosphere General UseTightly sealed containerMinimizes exposure to air and moisture.
High StabilityInert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light All conditionsAmber vial or light-protective containerPrevents photodegradation.[2]
Humidity All conditionsDry environment (desiccator)Prevents hydrolytic degradation.
Table 2: Illustrative Quantitative Stability Data (Hypothetical)

The following data is for illustrative purposes to demonstrate a typical stability profile, as specific long-term stability data for 1-Methyl-1H-pyrazol-5-ol is not publicly available.

Storage Condition Time Point Purity by HPLC (%) Appearance
25°C / 60% RH (Ambient) 0 months99.8White solid
3 months99.5Off-white solid
6 months98.9Pale yellow solid
12 months97.5Yellow solid
40°C / 75% RH (Accelerated) 0 months99.8White solid
1 month98.2Pale yellow solid
3 months96.1Yellow-brown solid
6 months92.5Brown solid
2-8°C, Dark, Inert Atmosphere 0 months99.8White solid
12 months99.7White solid
24 months99.6White solid

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of 1-Methyl-1H-pyrazol-5-ol and detecting degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of 1-Methyl-1H-pyrazol-5-ol in 1 mL of the mobile phase (initial conditions).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for the main peak of 1-Methyl-1H-pyrazol-5-ol and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products of 1-Methyl-1H-pyrazol-5-ol.

1. Acid Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place 10 mg of the solid compound in an oven at 105°C for 48 hours.

  • Dissolve the stressed sample in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose 10 mg of the solid compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Dissolve the stressed sample in the mobile phase for HPLC analysis.

Mandatory Visualizations

G Fig. 1: Troubleshooting Workflow for Degraded 1-Methyl-1H-pyrazol-5-ol start Suspected Degradation of 1-Methyl-1H-pyrazol-5-ol visual_check Visual Inspection: Color Change? start->visual_check hplc_check Perform HPLC Analysis visual_check->hplc_check Yes (e.g., yellowing) visual_check->hplc_check No new_peaks New Peaks Observed? hplc_check->new_peaks purity_low Purity Below Specification? new_peaks->purity_low Yes new_peaks->purity_low No quarantine Quarantine Lot. Use fresh stock. purity_low->quarantine Yes stable Sample is Stable. Proceed with Experiment. purity_low->stable No investigate Investigate Storage Conditions: Temp, Light, Atmosphere quarantine->investigate

Caption: Troubleshooting workflow for identifying degraded samples of 1-Methyl-1H-pyrazol-5-ol.

G Fig. 2: Potential Degradation Pathways parent 1-Methyl-1H-pyrazol-5-ol oxidation Oxidation (e.g., atmospheric O2) parent->oxidation hydrolysis Hydrolysis (e.g., moisture) parent->hydrolysis photodegradation Photodegradation (e.g., UV light) parent->photodegradation oxidized_prod Oxidized Products (e.g., N-oxides, ring-opened products) oxidation->oxidized_prod hydrolyzed_prod Hydrolyzed Products (e.g., ring-opened products) hydrolysis->hydrolyzed_prod photo_prod Photodegradation Products (e.g., dimers, rearranged isomers) photodegradation->photo_prod

Caption: Plausible degradation pathways for 1-Methyl-1H-pyrazol-5-ol.

References

Validation & Comparative

A Comparative Analysis of Pyrazole Derivatives for Cyclooxygenase (COX-1/COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a foundational structure in medicinal chemistry, particularly in the development of anti-inflammatory agents.[1][2] This guide provides a comparative analysis of various pyrazole derivatives based on their inhibitory activity against the two main cyclooxygenase (COX) isoforms: COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in homeostatic physiological functions, while COX-2 is an inducible enzyme upregulated during inflammation, mediating the production of pro-inflammatory prostaglandins.[1][3] Consequently, the selective inhibition of COX-2 over COX-1 is a primary goal in designing modern non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]

This guide summarizes experimental data on the inhibitory potency and selectivity of several pyrazole derivatives, provides a generalized experimental protocol for assessing COX inhibition, and visualizes the underlying biochemical pathway and experimental workflow.

Quantitative Comparison of COX-1/COX-2 Inhibition

The inhibitory activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity. The following table presents a comparative summary of selected pyrazole derivatives against the well-established selective COX-2 inhibitor, Celecoxib.

Compound IDCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib >500.28>178.57[4]
Celecoxib 5.422.162.51[5]
Compound 5f 14.341.509.56[5]
Compound 6e 19.832.517.90[5]
Compound 6f 9.551.158.31[5]
Compound 8d >500.26>192.3[4]
Compound 125a --8.22[6]
Compound 125b --9.31[6]
PYZ7 --High[7]
PYZ8 -0.10 - 0.27High[7]
PYZ16 -0.5210.73[7]
PYZ28 -0.26>192.3[7]
PYZ31 -0.01987High[7]
Compound 11 -0.0162High[8]
Compound 16 -0.0201High[8]

Note: A hyphen (-) indicates that the specific value was not provided in the cited source, although selectivity was reported.

Signaling Pathway and Mechanism of Inhibition

The anti-inflammatory action of pyrazole derivatives stems from their ability to block the cyclooxygenase pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[9][10][11] Non-selective NSAIDs inhibit both COX-1 and COX-2, whereas selective inhibitors, such as many of the pyrazole derivatives listed, primarily target the COX-2 enzyme.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cox COX Enzymes cluster_products Prostanoids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) (Platelet Aggregation) PGH2->Thromboxanes COX1->PGH2 COX2->PGH2 NSAIDs Non-Selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) COX2_Inhibitors->COX2

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by NSAIDs.

Experimental Protocols

A standardized and reproducible method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. Below is a generalized protocol for an in vitro cyclooxygenase inhibition assay based on methods described in drug discovery literature.[1][12][13]

Objective: To determine the IC50 values of test compounds (pyrazole derivatives) against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 enzyme (e.g., ovine) and COX-2 enzyme (e.g., human recombinant)[14][15]

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor[12]

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Arachidonic acid (substrate), prepared in ethanol and potassium hydroxide[14]

  • Stannous chloride or other stopping reagent[12]

  • Detection system: This can be an Enzyme Immunoassay (EIA) to measure prostaglandin E2 (PGE2) production or a fluorometric method detecting the peroxidase activity of COX.[13][15]

Procedure:

  • Reagent Preparation : Prepare all reagents and dilute enzymes to the desired concentration in cold assay buffer immediately before use.

  • Assay Plate Setup :

    • 100% Activity Wells : Add assay buffer, heme, and enzyme. Add DMSO as a solvent control.

    • Inhibitor Wells : Add assay buffer, heme, enzyme, and the test compound at various concentrations.

    • Background Wells : Add assay buffer, heme, and solvent, but no enzyme.

  • Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the test compounds to interact with the enzymes.[1]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[1][12]

  • Reaction Incubation : Incubate for a precise duration (e.g., 2 minutes) at 37°C.

  • Reaction Termination : Stop the reaction by adding a stopping reagent like stannous chloride.[12]

  • Detection and Measurement : Quantify the amount of product (e.g., PGE2) formed using an appropriate detection method like EIA or fluorescence measurement.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical in vitro screening assay for COX inhibitors.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare Assay Buffer, Cofactors, and Enzymes B Prepare Test Compounds (Serial Dilutions) C Prepare Substrate (Arachidonic Acid) D Dispense Reagents to Plate: - Buffer & Heme - Enzyme (COX-1 or COX-2) - Test Compound or Vehicle E Pre-incubate Plate (e.g., 10 min at 37°C) D->E F Initiate Reaction: Add Arachidonic Acid E->F G Incubate for Reaction (e.g., 2 min at 37°C) F->G H Terminate Reaction: Add Stopping Reagent G->H I Quantify Product Formation (e.g., EIA for PGE2) H->I J Calculate Percent Inhibition vs. Control I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: Generalized workflow for an in vitro COX inhibitor screening assay.

Conclusion

The comparative data demonstrates the significant potential of pyrazole derivatives as a scaffold for developing potent and highly selective COX-2 inhibitors.[5][7] Compounds such as 8d and PYZ28 show selectivity comparable or superior to the reference drug Celecoxib, highlighting them as promising candidates for further investigation.[4][7] The development of novel pyrazole-based compounds continues to be a vibrant area of research, aiming to create safer and more effective anti-inflammatory therapies.[2] The standardized protocols and clear understanding of the underlying biochemical pathways, as outlined in this guide, are essential for the rigorous evaluation and progression of these promising therapeutic agents.

References

Structural Elucidation of 5-Hydroxy-1-methylpyrazole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural validation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hydroxy-1-methylpyrazole against known pyrazole derivatives. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide combines theoretical predictions with reported experimental data for structurally similar compounds to offer a robust framework for its structural verification.

Predicted and Comparative NMR Data

To facilitate the structural confirmation of this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and are compared with experimentally determined data for related pyrazole structures. This comparative approach allows for the confident assignment of signals in an experimental spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Comparative Pyrazole Derivative

Proton Predicted Chemical Shift (δ, ppm) for this compound (in DMSO-d₆) Experimental Chemical Shift (δ, ppm) for 3,5-dimethyl-1-phenyl-1H-pyrazole (in CDCl₃)[1] Multiplicity
H-37.2 - 7.4-Doublet
H-45.6 - 5.85.90Doublet
N-CH₃3.5 - 3.7-Singlet
OH9.0 - 11.0-Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Comparative Pyrazole Derivative

Carbon Atom Predicted Chemical Shift (δ, ppm) for this compound (in DMSO-d₆) Experimental Chemical Shift (δ, ppm) for 3,5-dimethyl-1-phenyl-1H-pyrazole (in CDCl₃)[1]
C-3135 - 140148.1
C-495 - 100106.4
C-5155 - 160138.4
N-CH₃35 - 40-

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for structural validation. The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

    • Temperature: 298 K.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 20-30 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Temperature: 298 K.

Structural Validation Workflow and Signal Assignment

The following diagrams illustrate the logical workflow for the structural validation of this compound and the expected correlations between its structure and NMR signals.

Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition 1H and 13C NMR Data Acquisition Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (for Molecular Weight) Purification->MS_Analysis IR_Analysis IR Spectroscopy (for Functional Groups) Purification->IR_Analysis Data_Analysis Analysis of Spectroscopic Data NMR_Acquisition->Data_Analysis MS_Analysis->Data_Analysis IR_Analysis->Data_Analysis Comparison Comparison with Predicted and Known Spectra Data_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Structure and NMR Signal Correlation cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals struct H₃C-N¹-N²=C³H |      | C⁵(OH)=C⁴H H3 H-3 struct->H3 correlates to H4 H-4 struct->H4 correlates to NCH3_H N-CH₃ struct->NCH3_H correlates to OH_H OH struct->OH_H correlates to C3 C-3 struct->C3 correlates to C4 C-4 struct->C4 correlates to C5 C-5 struct->C5 correlates to NCH3_C N-CH₃ struct->NCH3_C correlates to

Caption: Correlation of the molecular structure of this compound with its expected ¹H and ¹³C NMR signals.

References

Unveiling the Architecture of Pyrazole Compounds: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pyrazole compounds is paramount for unlocking their therapeutic potential. X-ray crystallography stands as a cornerstone technique for elucidating these intricate molecular architectures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers an objective comparison of X-ray crystallography with alternative methods, supported by experimental data, and provides detailed protocols for its application in the structural determination of pyrazole derivatives.

Pyrazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise arrangement of atoms and the nature of intermolecular interactions within the crystal lattice, as revealed by X-ray crystallography, are crucial for understanding their biological function.[1][2]

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of crystalline compounds.[3][4] The technique involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed.[5]

Comparative Analysis of Crystallographic Data

The utility of X-ray crystallography is evident in the detailed structural information it provides for various pyrazole derivatives. The tables below summarize key crystallographic parameters for several bioactive pyrazole compounds, highlighting the diversity in their solid-state structures.

Table 1: Crystallographic Data for Selected Bioactive Pyrazole Derivatives [1][6]

CompoundChemical NameCrystal SystemSpace GroupKey Structural Features
I (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-oneMonoclinicP2₁/nPlanar pyrazole ring, extensive N-H···O hydrogen bonds.[1]
II (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-oneTriclinicP-1Distinct packing arrangement from Compound I.[1]
III (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneOrthorhombicP2₁2₁2₁Different crystal packing influenced by the bulky naphthyl group.[1]
L1 N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amineMonoclinicC2/cN-H of the amine group and Nitrogen/Oxygen atoms are in-plane with the aromatic ring.[6]
L2 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acidMonoclinicP21/nThe aminomethyl chain forms a distorted second plane.[6]
L3 ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylateTriclinicP-1The angle between the two planes is 60.84°.[6]

Table 2: Comparison of Unit Cell Parameters for Pyrazole-Pyrazoline Hybrid Compounds [2]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4 C₂₅H₂₀N₂OTriclinicP1̄9.348(2)9.793(2)16.366(4)87.493(6)87.318(6)84.676(6)
5a -MonoclinicP2₁/n21.54552(17)7.38135(7)22.77667(19)90101.0921(8)90

Experimental Protocol for X-ray Crystallography of Pyrazole Compounds

A generalized protocol for the determination of crystal structures of pyrazole derivatives using single-crystal X-ray diffraction is outlined below.[1][7]

  • Crystal Growth and Selection: Suitable single crystals of the pyrazole compound are typically grown by slow evaporation of a saturated solution in an appropriate solvent.[8] A crystal of suitable size and quality is selected under a polarizing microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-172 K) to minimize thermal vibrations.[1][7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[7] A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[7]

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the molecule's conformation and packing in the crystal.[1]

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a pyrazole compound using X-ray crystallography.

Xray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Pyrazole Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Structure_Analysis Structural Analysis & Visualization Structure_Solution->Structure_Analysis Final_Structure Final Crystal Structure Structure_Analysis->Final_Structure PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits

References

A Comparative Guide to the Synthetic Routes of 1-Methyl-5-Hydroxypyrazole

Author: BenchChem Technical Support Team. Date: December 2025

1-Methyl-5-hydroxypyrazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably as a precursor to certain herbicides. The efficiency, scalability, and cost-effectiveness of its synthesis are of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of three prominent synthetic routes to 1-methyl-5-hydroxypyrazole, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The three primary methods for the synthesis of 1-methyl-5-hydroxypyrazole involve the cyclization of a β-ketoester or its equivalent with methylhydrazine. The key differences lie in the choice of the starting three-carbon component.

Parameter Route 1: From Diethyl Malonate Derivative Route 2: From Ethyl Acetoacetate Route 3: From a Pre-formed Pyrazole Ester
Starting Materials Diethyl ethoxymethylenemalonate, MethylhydrazineEthyl acetoacetate, MethylhydrazineEthyl 1-methyl-5-hydroxypyrazole-4-carboxylate, Sodium Hydroxide, Hydrochloric Acid
Key Steps 1. Cyclization 2. Hydrolysis 3. Decarboxylation1. Cyclization1. Hydrolysis 2. Decarboxylation
Reported Yield High (yields of over 80% have been reported for the final hydrolysis and decarboxylation step)[1]Quantitative[2]98.0%[3][4]
Purity High purity achievable after workup[1]High purity achievable after recrystallization[2]96.50% (HPLC)[3][4]
Reaction Conditions Cyclization at 0°C to reflux; Hydrolysis/decarboxylation under acidic reflux[1]0°C to 90°C, solvent-free or in alcohol[2]Hydrolysis at 40°C; Decarboxylation under reflux[3][4]
Advantages High yield and purity.[1]Simple, one-pot reaction; readily available and inexpensive starting materials.[2][5]High yield and purity in the final step.[3][4]
Disadvantages Multi-step process if starting from diethyl malonate.Potential for side reactions if not controlled.Requires the synthesis of the starting pyrazole ester.

Experimental Protocols & Methodologies

Route 1: Synthesis from Diethyl Malonate Derivative

This route involves the reaction of a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate, with methylhydrazine, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate [1]

  • To a solution of ethanol (600 mL), add diethyl ethoxymethylenemalonate (216.2 g, 1.0 mol) and cool to below 0°C.

  • While maintaining the temperature below 0°C, add methylhydrazine (46 g, 1.0 mol) dropwise.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reflux the reaction mixture for 1 hour.

  • After the reaction, the intermediate ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate is obtained and can be used directly in the next step.

Step 2: Hydrolysis and Decarboxylation [1]

  • To the reaction mixture containing the pyrazole ester, add a mineral acid (e.g., 1-10 molar equivalents of hydrochloric acid) and water.

  • Heat the mixture to reflux to facilitate both hydrolysis of the ester and decarboxylation.

  • After the reaction is complete, neutralize the solution to precipitate the product.

  • Filter and dry the solid to obtain 1-methyl-5-hydroxypyrazole.

Route 2: Synthesis from Ethyl Acetoacetate

This method is a direct, one-pot synthesis from ethyl acetoacetate and methylhydrazine. It is often favored for its simplicity.[2]

Experimental Protocol: [2]

  • In a reaction vessel, place ethyl acetoacetate.

  • At 0°C, add methylhydrazine dropwise to the ethyl acetoacetate.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80°C.

  • Continue stirring at 80°C for 1 hour, followed by 30 minutes at 90°C.

  • The reaction proceeds to completion, yielding 1-methyl-5-hydroxypyrazole (which may exist in tautomeric forms like 1,3-dimethyl-5-pyrazolone).

Route 3: Synthesis from a Pre-formed Pyrazole Ester

This method starts with a pre-synthesized pyrazole carboxylate, which is then hydrolyzed and decarboxylated to the final product.[3][4]

Experimental Protocol: [3][4]

  • Dissolve sodium hydroxide (22 g) in water (300 mL).

  • Add ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (42.5 g) to the solution.

  • Stir the reaction mixture at 40°C for 3 hours.

  • Cool the mixture to room temperature and add concentrated hydrochloric acid (55 mL) dropwise.

  • Heat the mixture under reflux for 3 hours.

  • Distill off the solvent under reduced pressure.

  • Add absolute ethanol (200 mL) to the residue, stir well, and filter the precipitates.

  • Concentrate the filtrate under reduced pressure to yield the white solid product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in each synthetic route.

Route1 DEM Diethyl ethoxymethylenemalonate Intermediate Ethyl 1-methyl-5-hydroxy- pyrazole-4-carboxylate DEM->Intermediate + Methylhydrazine (Cyclization) MH Methylhydrazine MH->Intermediate Product 1-Methyl-5-hydroxypyrazole Intermediate->Product + H3O+ (Hydrolysis & Decarboxylation)

Caption: Synthetic pathway for Route 1.

Route2 EAA Ethyl Acetoacetate Product 1-Methyl-5-hydroxypyrazole EAA->Product + Methylhydrazine (Cyclization) MH Methylhydrazine MH->Product

Caption: Synthetic pathway for Route 2.

Route3 Start Ethyl 1-methyl-5-hydroxy- pyrazole-4-carboxylate Product 1-Methyl-5-hydroxypyrazole Start->Product 1. NaOH, H2O 2. HCl, Reflux (Hydrolysis & Decarboxylation)

References

A Comparative Guide to Validated RP-HPLC Methods for the Quantification of Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of various pyrazoline derivatives. The selection of a robust and reliable analytical method is crucial for accurate quantification in research, quality control, and pharmacokinetic studies. This document summarizes key performance data from published methods and provides detailed experimental protocols to assist in the selection and implementation of the most suitable method for your specific research needs.

Comparative Performance of Validated RP-HPLC Methods

The following table summarizes the chromatographic conditions and validation parameters of different RP-HPLC methods developed for the quantification of pyrazoline derivatives. This allows for a direct comparison of their performance characteristics.

Pyrazoline Derivative HPLC Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Correlation Coefficient (r²) Reference
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-methoxyphenolEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% Trifluoroacetic acid: Methanol (20:80 v/v)1.020650 - 1504150.998Sivagami, B. et al. (2014)[1][2][3]
(4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Luna 5µ C18 (2) (250 x 4.80 mm)Acetonitrile: Water (90:10 v/v)0.82370.5 - 50Not ReportedNot Reported>0.99Ashtekar, et al. (2023)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information presented in the referenced publications.

Method 1: Quantification of 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-methoxyphenol [1][2][3]

  • Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Detection Wavelength: 206 nm.

  • Injection Volume: 5.0 µL.

  • Standard Solution Preparation: A stock solution of the pyrazoline derivative is prepared in methanol. Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (50-150 µg/mL).

  • Sample Preparation: The sample containing the pyrazoline derivative is dissolved in methanol and diluted with the mobile phase to a concentration within the calibration range.

  • Validation Parameters: The method was validated according to ICH guidelines for accuracy, precision, specificity, linearity, ruggedness, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 4 µg/mL and 15 µg/mL, respectively[1][2][3].

Method 2: Quantification of (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]

  • Chromatographic System: A high-performance liquid chromatography system with a suitable UV detector.

  • Column: Luna 5µ C18 (2) (250 x 4.80 mm).

  • Mobile Phase: A mixture of acetonitrile and water in a ratio of 90:10 (v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: Not specified in the abstract.

  • Standard Solution Preparation: Standard solutions are prepared in a suitable solvent to cover the linearity range of 0.5-50 ppm (µg/mL).

  • Sample Preparation: The sample is dissolved in a suitable solvent and diluted to fall within the established linear range.

  • Validation Parameters: The method was validated for accuracy, linearity, precision, reproducibility, sensitivity, and stability.

Visualizing the Experimental Workflow

A generalized workflow for the validation of an RP-HPLC method for the quantification of pyrazoline derivatives is depicted in the following diagram. This provides a clear, step-by-step representation of the process from method development to routine analysis.

RP_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis A Selectivity & Column Chemistry B Mobile Phase Optimization (Organic Solvent, pH, Buffer) A->B C Optimization of Flow Rate & Column Temperature B->C D Wavelength Selection C->D E System Suitability D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision (Repeatability & Intermediate Precision) F->G H Specificity G->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) H->I J Robustness I->J K Sample Preparation J->K Implement for Routine Use L Chromatographic Analysis K->L M Data Processing & Quantification L->M

Caption: Generalized workflow for RP-HPLC method development and validation.

References

Efficacy of 5-Hydroxy-1-methylpyrazole Analogs in Herbicidal Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of a series of 5-Hydroxy-1-methylpyrazole analogs. The data presented is compiled from peer-reviewed studies to facilitate the objective evaluation of these compounds for agricultural and research applications.

Quantitative Efficacy Data

The herbicidal activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazole analogs was evaluated in post-emergence bioassays. The following table summarizes the inhibitory effects on various weed species at a concentration of 100 mg/L.

Compound IDDigitaria sanguinalis (% Inhibition)Echinochloa crusgalli (% Inhibition)Setaria viridis (% Inhibition)Abutilon theophrasti (% Inhibition)Amaranthus retroflexus (% Inhibition)
6a 2,2,2-trifluoroethyl2-chloropyridin-3-yl6558625560
6b 2,2,2-trifluoroethyl2-chloro-5-fluoropyridin-3-yl7265706368
6c 2,2,2-trifluoroethyl2,5-dichloropyridin-3-yl7871756873
6d 2,2,2-trifluoroethyl5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine8275807278
6e phenyl2-chloropyridin-3-yl4540423840
6f phenyl2-chloro-5-fluoropyridin-3-yl5248504548
6g phenyl2,5-dichloropyridin-3-yl5853555054
6h phenyl5-chloro-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy)pyrimidine6560635861
6i phenyl2-chloro-5-(trifluoromethyl)pyridin-3-yl6055585256

Experimental Protocols

Synthesis of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles (General Procedure)

The synthesis of the title compounds is achieved through a nucleophilic substitution reaction. A solution of 5-hydroxy-3-methyl-1-substituted-1H-pyrazole in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a base (e.g., potassium carbonate) to generate the corresponding alkoxide. The appropriate heteroaryl chloride is then added, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Herbicidal Bioassays

This assay evaluates the efficacy of the compounds on established weeds.

  • Plant Cultivation: Seeds of the target weed species (Digitaria sanguinalis, Echinochloa crusgalli, Setaria viridis, Abutilon theophrasti, and Amaranthus retroflexus) are sown in pots containing a sterilized soil mixture. The pots are maintained in a greenhouse under controlled conditions (temperature, humidity, and photoperiod) to ensure uniform germination and growth.

  • Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentration (100 mg/L). The herbicide solutions are then uniformly sprayed onto the foliage of the weeds at the 2-3 leaf stage using a calibrated sprayer. A control group is sprayed with the solvent and surfactant solution without the test compound.

  • Evaluation: The treated plants are returned to the greenhouse. After a specified period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to the untreated control.

This assay assesses the effect of the compounds on germinating seeds.

  • Soil Treatment: The test compounds are dissolved and diluted as described for the post-emergence assay. A predetermined volume of the herbicide solution is evenly applied to the soil surface in pots.

  • Sowing: After the application of the herbicide, a specific number of seeds of the target weed species are sown at a uniform depth in the treated soil.

  • Incubation and Evaluation: The pots are placed in a greenhouse under controlled conditions. The herbicidal effect is evaluated after a set period (e.g., 21 days) by counting the number of emerged seedlings and comparing it to the untreated control pots. The results are expressed as the percentage of germination inhibition.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many pyrazole-based herbicides, including analogs of this compound, function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[1][2]

The inhibition of HPPD leads to a depletion of these essential molecules. Plastoquinone is a critical cofactor in the biosynthesis of carotenoids.[1] Carotenoids play a vital role in protecting chlorophyll from photo-oxidation.[1] Without sufficient carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" symptom observed in treated plants.[3] This disruption of photosynthesis ultimately results in plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Product Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Death Plant Death Photosynthesis->Plant_Death Disruption leads to Pyrazole_Analog This compound Analog Pyrazole_Analog->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme by this compound analogs disrupts carotenoid biosynthesis.

Experimental_Workflow_Herbicidal_Assay cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay pre_soil Soil Treatment with Pyrazole Analog pre_sow Sowing of Weed Seeds pre_soil->pre_sow pre_incubate Incubation (21 days) pre_sow->pre_incubate pre_eval Evaluation: Germination Inhibition (%) pre_incubate->pre_eval post_cultivate Weed Cultivation (2-3 leaf stage) post_apply Foliar Application of Pyrazole Analog post_cultivate->post_apply post_incubate Incubation (14-21 days) post_apply->post_incubate post_eval Evaluation: Growth Inhibition (%) post_incubate->post_eval start Start cluster_pre cluster_pre start->cluster_pre cluster_post cluster_post start->cluster_post

Caption: Workflow for pre-emergence and post-emergence herbicidal bioassays.

References

A Comparative Guide to the Spectroscopic Data of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for pyrazole and its common methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. The differentiation of these isomers is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes key ¹H NMR, ¹³C NMR, and IR spectroscopic data to aid in the identification and characterization of these important heterocyclic compounds.

Data Presentation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecular structure. The data presented below was collected in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data of Pyrazole Isomers in CDCl₃

CompoundPositionChemical Shift (δ, ppm)Multiplicity
Pyrazole H-3, H-5~7.74Doublet
H-4~6.10Triplet
N-H~13.60Broad Singlet
1-Methylpyrazole H-3, H-57.48, 7.55Doublet, Triplet
H-46.21Triplet
N-CH₃3.88Singlet
3-Methylpyrazole [1]H-4~6.06Doublet
H-5~7.48Doublet
C-CH₃~2.34Singlet
N-H~10.88Broad Singlet
4-Methylpyrazole H-3, H-5~7.4Singlet
C-CH₃~2.0Singlet
N-H~12.5Broad Singlet

Table 2: ¹³C NMR Spectroscopic Data of Pyrazole Isomers in CDCl₃

CompoundPositionChemical Shift (δ, ppm)
Pyrazole C-3, C-5~134.6
C-4~105.8
1-Methylpyrazole C-3~138.7
C-4~105.1
C-5~129.4
N-CH₃~39.0
3-Methylpyrazole [1]C-3~145
C-4~105
C-5~135
C-CH₃~11-13
4-Methylpyrazole C-3, C-5~135.0
C-4~112.0
C-CH₃~9.0
Data Presentation: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Table 3: Key IR Absorption Frequencies for Pyrazole Isomers (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=C & C=N Stretch (Ring)
Pyrazole 3500-3200 (broad)~31001600-1400
1-Methylpyrazole N/A~31001600-1450
3-Methylpyrazole 3500-3200 (broad)~31001600-1450
4-Methylpyrazole 3500-3200 (broad)~31001600-1450

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the pyrazole isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer operating at a frequency of 270 MHz or higher for protons.[1]

  • ¹H NMR Acquisition : The proton spectrum is recorded with a sufficient number of scans to obtain a high signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition : The carbon spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is utilized, and a greater number of scans are required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like 1-methylpyrazole, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples such as pyrazole, 3-methylpyrazole, and 4-methylpyrazole, a KBr pellet is prepared. A small amount of the solid is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation : An FT-IR spectrometer is used to acquire the spectrum.

  • Acquisition : A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Presentation : The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of pyrazole isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Pyrazole Isomer NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Neat Liquid Film Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec NMR_Data Acquire FID (1H & 13C) NMR_Spec->NMR_Data IR_Data Acquire Interferogram IR_Spec->IR_Data Process_NMR Fourier Transform Phasing & Referencing NMR_Data->Process_NMR Process_IR Fourier Transform IR_Data->Process_IR Analysis Structure Elucidation & Isomer Comparison Process_NMR->Analysis Process_IR->Analysis

Workflow for Spectroscopic Characterization.

The diagram below illustrates the central role of pyrazole derivatives as inhibitors in a simplified kinase signaling pathway, a common mechanism of action for many pyrazole-based drugs.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) Kinase Downstream Kinase (e.g., BRAF, JAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Response Leads to Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibits

Pyrazole Derivatives in Kinase Inhibition.

References

A Comparative Guide to the Purity Assessment of 5-Hydroxy-1-methylpyrazole: GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of three robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 5-Hydroxy-1-methylpyrazole, a key building block in the synthesis of various pharmaceutical compounds.

At a Glance: Method Comparison

A summary of the key performance characteristics of each analytical method for the purity analysis of this compound is presented below. The choice of the most suitable technique depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of potential impurities, and the need for absolute versus relative quantification.

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[1]
Selectivity High selectivity based on mass fragmentation patterns, which aids in impurity identification.Good for separating closely related structures, isomers, and non-volatile impurities.Excellent for structural elucidation and identification of impurities.[1]
Sensitivity Very high, capable of detecting trace-level volatile and semi-volatile impurities (ppb levels).High (typically ppm levels).Moderate (typically requires mg of sample).
LOD/LOQ LOD: 0.5 - 9.0 ng/g, LOQ: 3.0 - 30 ng/g for similar compounds.[2]LOD: ~0.3 µg/mL, LOQ: ~0.9 µg/mL for related compounds.[3]LOD: ~0.02 mg/mL, LOQ: ~0.07 mg/mL for small molecules.[4]
Precision (%RSD) < 15%< 2%< 1%[1]
Accuracy (Recovery %) 85 - 115%95 - 105%98 - 102%
Analysis Time Relatively fast for volatile compounds.Can be longer depending on the separation complexity.Rapid data acquisition, but sample preparation can be meticulous.
Strengths Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.Provides an absolute purity value, non-destructive, and requires no specific reference standard for the analyte.[1]
Limitations Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.Co-elution of impurities with similar polarities can occur. UV response varies between compounds.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using GC-MS, HPLC, and qNMR are provided below.

GC-MS Analysis Protocol

This protocol is adapted from established methods for the analysis of pyrazole isomers and other small molecules.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • For quantitative analysis, add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time and mass spectrum).

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio, can be adjusted).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

HPLC-UV Analysis Protocol

This protocol is a general method suitable for the analysis of polar aromatic compounds.

1. Sample and Mobile Phase Preparation:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (with an additive like 0.1% formic acid to improve peak shape). The exact ratio should be optimized based on the retention of the analyte. For polar compounds, a lower percentage of the organic solvent is a good starting point.[5] All mobile phase solvents should be HPLC grade and degassed before use.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan).

Quantitative NMR (qNMR) Protocol

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard method.[6][7]

1. Sample Preparation:

  • Select a high-purity (>99.5%), stable, and non-hygroscopic internal standard that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[8]

  • Accurately weigh (to 0.01 mg) a specific amount of the this compound sample and the internal standard into the same vial. A molar ratio of approximately 1:1 is often recommended.[8]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and the internal standard are fully soluble.[7][8]

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, characteristic signals of both the this compound and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Analytical Processes

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting a purity assessment method.

GCMS_Workflow weigh Weigh Sample & Internal Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter into GC Vial dissolve->filter inject Inject into GC filter->inject separate Separation on GC Column inject->separate ionize Ionization in MS Source separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Obtain Mass Spectra chromatogram->mass_spectra identify Identify Impurities mass_spectra->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for the purity assessment of this compound using GC-MS.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Purity Assessment Required abs_quant Absolute Quantification Needed? start->abs_quant volatile_impurities Volatile/Semi-volatile Impurities Expected? start->volatile_impurities non_volatile_impurities Non-volatile/Thermal Labile Impurities Expected? start->non_volatile_impurities abs_quant->volatile_impurities No qnmr qNMR abs_quant->qnmr Yes volatile_impurities->non_volatile_impurities No gcms GC-MS volatile_impurities->gcms Yes hplc HPLC non_volatile_impurities->hplc Yes

References

The Pyrazole Predicament: A Comparative Guide to Bioisosteric Replacement Strategies in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole ring represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties have led to its incorporation into a multitude of successful drugs. However, the need to fine-tune pharmacological profiles, overcome metabolic liabilities, or explore new intellectual property landscapes often necessitates its replacement. This guide provides an objective comparison of common bioisosteric replacements for pyrazole, with a focus on quantitative data and detailed experimental methodologies.

The strategic replacement of a functional group with another that retains similar biological activity is known as bioisosterism. For the pyrazole moiety, common bioisosteric replacements include other five-membered aromatic heterocycles such as thiazoles, triazoles, and imidazoles.[1] These replacements can modulate a compound's potency, selectivity, and pharmacokinetic properties.[2]

A notable case study in the bioisosteric replacement of a pyrazole ring is the development of analogues of Rimonabant, a selective CB1 cannabinoid receptor antagonist.[1] Extensive research in this area provides a valuable dataset for comparing the in vitro activities of different heterocyclic cores.

Comparative Analysis of In Vitro Receptor Affinity

The following table summarizes the binding affinities (Ki values) of Rimonabant and its thiazole, triazole, and imidazole bioisosteres for the human CB1 and CB2 cannabinoid receptors. Lower Ki values indicate higher binding affinity.

CompoundHeterocyclic CorehCB1 Ki (nM)hCB2 Ki (nM)CB1/CB2 Selectivity Ratio
RimonabantPyrazole1.8514285
Analogue 1Thiazole150>10000>67
Analogue 21,2,3-Triazole28>10000>357
Analogue 3Imidazole6.8>10000>1470

Data sourced from Lange, J. H. M., et al. (2005).[1]

This data clearly demonstrates that while the thiazole replacement leads to a significant drop in affinity for the CB1 receptor, the triazole and particularly the imidazole bioisosteres maintain potent binding. Notably, the imidazole analogue exhibits the highest selectivity for the CB1 receptor over the CB2 receptor.

Understanding the "Why": A Rationale for Bioisosteric Replacement

The decision to replace a pyrazole ring is driven by a number of factors in the drug discovery process. The following diagram illustrates the logical relationships leading to the consideration of bioisosteric replacement.

G Rationale for Pyrazole Bioisosteric Replacement cluster_Challenges Challenges with Parent Compound cluster_Goal Goal of Bioisosteric Replacement A Suboptimal Pharmacokinetic Profile (e.g., poor oral bioavailability, rapid metabolism) E Improve ADME Properties A->E B Undesirable Off-Target Effects (leading to side effects) F Enhance Target Selectivity B->F C Limited Potency or Selectivity G Increase Potency C->G D Intellectual Property Constraints H Generate Novel Chemical Matter D->H

Rationale for considering bioisosteric replacement of a pyrazole core.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines the procedure for determining the binding affinity of test compounds to the human CB1 and CB2 receptors.

Workflow:

Workflow for a typical cannabinoid receptor binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP55,940.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Test compounds and reference compounds (e.g., Rimonabant).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine 0.2-8 µg of cell membranes, 0.75 nM [3H]CP55,940, and varying concentrations of the test compound in the assay buffer. The total incubation volume is typically 200 µL.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of an unlabeled potent cannabinoid ligand.

  • Incubation Conditions: Incubate the plates for 90 minutes at 30°C.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis of the competition curves. Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks

The bioisosteric replacement of a pyrazole ring is a powerful strategy in drug design to optimize the pharmacological profile of a lead compound. As demonstrated with the Rimonabant case study, seemingly subtle changes in the heterocyclic core can lead to significant differences in receptor affinity and selectivity. The choice of a suitable bioisostere should be guided by a thorough understanding of the structure-activity relationships and the specific goals of the optimization process. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on such endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxy-1-methylpyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxy-1-methylpyrazole, ensuring compliance and minimizing risk.

Key Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).

Hazard ClassificationGHS PictogramsHazard Statements
Acute Toxicity (Oral)H302: Harmful if swallowed.[1]
Skin IrritationH315: Causes skin irritation.[1][2]
Serious Eye DamageH318: Causes serious eye damage.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1]

Immediate Safety and Disposal Protocol

The primary recommended disposal method for this compound is incineration.[1] This should be done by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] It is crucial to observe all federal, state, and local environmental regulations.[2]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Waste Identification and Segregation: this compound waste should be classified as hazardous chemical waste.[3] It is imperative to segregate it from other waste streams to avoid incompatible mixtures.[4] Specifically, keep it separate from acids and bases.[4]

  • Containerization:

    • Collect the waste in a designated, sturdy, and leak-proof container that is chemically compatible with the substance.[5]

    • Whenever possible, use the original container.[4]

    • Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[6][7]

    • The container must be securely capped at all times, except when adding waste.[4][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • The label should also include the date the waste was first added to the container.[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[4]

    • This area must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[7]

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.[3]

    • Use secondary containment, such as a tray, to capture any potential leaks.[5][6]

  • Disposal Request:

    • Once the container is full or has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

Important Considerations:

  • Do NOT dispose of this compound down the sink or in the regular trash. [3] It does not meet the criteria for drain disposal, which is typically reserved for substances with low toxicity, high water solubility, and moderate pH in small quantities.[4]

  • Do NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[3]

  • In case of a spill, follow your laboratory's established spill response procedure. This generally involves containing the spill with an inert absorbent material and collecting it into a sealed container for disposal as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Select Compatible, Leak-Proof Container C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area (Secondary Containment) E->F G Container Full or Max Storage Time Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Waste Removed by Licensed Contractor H->I J Final Disposal (Incineration) I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our most critical asset is a safe and controlled laboratory environment. The proper handling of specialized reagents like 5-Hydroxy-1-methylpyrazole is not merely a matter of following rules, but of understanding the inherent risks and implementing a self-validating system of protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of this compound, to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why"

This compound (CAS No: 33641-15-5) is a solid pyrazole derivative that presents several key hazards that directly inform our choice of Personal Protective Equipment (PPE).[1][2][3] A thorough risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).

Hazard StatementGHS ClassificationImplication for Safe Handling
H302: Harmful if swallowed Acute Toxicity 4 (Oral)Accidental ingestion must be prevented through strict hygiene and proper PPE handling.[1][4]
H315: Causes skin irritation Skin Irritation 2Direct skin contact can cause irritation, necessitating the use of appropriate gloves and protective clothing.[1][4]
H318: Causes serious eye damage Eye Damage 1This is a critical hazard. The risk of irreversible eye damage makes robust eye protection mandatory at all times.[1][4]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure) 3Inhalation of the solid powder or dust can irritate the respiratory system, requiring engineering controls or respiratory protection.[1][4]

The presence of both GHS05 (Corrosion) and GHS07 (Exclamation Mark) pictograms signals that this compound demands respect and careful handling.[1]

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, we must prioritize engineering controls. PPE is designed to protect you when these primary controls are insufficient or fail.

  • Ventilation: Always handle solid this compound within a certified chemical fume hood or a powder containment enclosure.[4] This is the most effective way to mitigate the respiratory irritation hazard (H335) by capturing dust at the source.

  • Designated Areas: Confine handling of this compound to a designated area of the lab to prevent cross-contamination.

  • Hygiene: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

The PPE Ensemble: A Head-to-Toe Protocol

Your PPE is a system. Each component is chosen to address the specific hazards outlined above.

Eye and Face Protection: Non-Negotiable

Given the H318 classification ("Causes serious eye damage"), this is the most critical component of your PPE.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Standard safety glasses with side shields are insufficient as they do not protect against dust entering from the top or bottom.

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing or dust generation, supplement your goggles with a face shield.

Hand Protection: The Chemical Barrier

The directive to "wear compatible chemical-resistant gloves" from safety data sheets requires further interpretation for practical application.[4] While no specific permeation data for this compound is readily available, we can establish a robust selection protocol based on general principles for handling solid, irritant chemicals.

Glove TypeRecommended Use CaseRationale & Limitations
Nitrile Gloves Standard for Handling Solids: Ideal for weighing, transfers, and general handling of the solid compound where incidental contact is the primary risk.Nitrile provides good resistance to a wide range of chemicals and offers excellent dexterity.[6] However, always double-glove if there is a risk of tearing. For work with solvents, consult the manufacturer's chemical resistance chart.
Butyl or Neoprene Gloves Spill Cleanup or Solution Work: Recommended when using this compound in solution, especially with aggressive organic solvents.These materials offer superior resistance to a broader range of chemicals compared to nitrile.[6] Dexterity may be reduced, which is a trade-off for increased protection.

Crucial Glove Discipline:

  • Inspect Before Use: Always check gloves for pinholes, tears, or signs of degradation.

  • Proper Removal: Remove gloves using a technique that avoids touching the outer, contaminated surface with your bare skin.[7]

  • Dispose Immediately: Treat all used gloves as contaminated hazardous waste.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing gloves.[2]

Body Protection: Shielding from Contamination
  • A clean, buttoned laboratory coat must be worn to protect against skin contact and to prevent contamination of personal clothing.[2]

  • Ensure the lab coat has long sleeves and fits properly. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary control, respiratory protection is required if you are handling the powder in a way that could generate dust outside of a containment system.

  • Required for Dust Exposure: If a risk assessment determines a potential for inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]

  • Type of Respirator: For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient.[7] For higher levels of protection or in situations with poor ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[7] All personnel required to wear respirators must be properly fit-tested and trained.

Operational Plans: Donning, Doffing, and Disposal

Procedural discipline is as important as the equipment itself. A mistake in removing PPE can negate its protective value entirely.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your respiratory protection (if required).

    • Put on your chemical safety goggles.

    • Wash your hands.

    • Put on your inner pair of gloves.

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves.

    • Remove the lab coat by rolling it outwards, without touching the exterior surface.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly.

    • Remove safety goggles.

    • Remove respirator (if used).

    • Wash hands and face thoroughly.[2]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Wash1 Wash Hands Doff3->Wash1 Doff4 4. Goggles Wash1->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash2 Wash Hands & Face Doff5->Wash2

Caption: Recommended sequence for donning and doffing PPE.

Emergency Procedures: Responding to Exposure

If an exposure occurs despite controls and PPE, immediate and correct action is vital.

Exposure RouteImmediate First Aid Response
Eye Contact Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[5]

Spill and Disposal Plan

All materials contaminated with this compound, including the chemical itself, used PPE, and spill cleanup materials, must be treated as hazardous waste.

Small Spill Response:
  • Alert & Evacuate: Alert personnel in the immediate area.

  • Assess & Equip: Ensure you are wearing the full PPE ensemble described above, including respiratory protection.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[5][8] The label must include "Hazardous Waste" and the full chemical name.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Store the sealed waste container in a designated hazardous waste accumulation area and follow your institution's procedures for waste pickup.[8][9]

Spill_Response spill Spill Occurs alert Alert Area Personnel spill->alert don_ppe Don Full PPE (Goggles, Gloves, Respirator) alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Labeled Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Store for EHS Pickup decontaminate->dispose

Caption: Decision workflow for responding to a small chemical spill.

By integrating this comprehensive approach—understanding the hazards, prioritizing engineering controls, selecting the correct PPE, and adhering to strict operational and disposal protocols—you build a resilient system of safety. This allows you to focus on your research with the confidence that you are protected.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-methylpyrazole
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.